1-(Bromomethyl)-2-fluoro-4-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMXOCLNXDSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449675 | |
| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-19-1 | |
| Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, safety and handling information, synthesis, and potential applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. This fluorinated organic compound serves as a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its substituents.
Chemical and Physical Properties
This compound is a substituted aromatic compound. The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring makes it a versatile intermediate for introducing the 2-fluoro-4-methoxyphenyl moiety into larger molecules.
Structural and Identifying Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 91319-42-5 | [2] |
| Molecular Formula | C8H8BrFO | [1][2] |
| Molecular Weight | 219.05 g/mol | [1][2] |
| Canonical SMILES | COC1=CC(=C(C=C1)CBr)F | [1][2] |
| InChI Key | MGGMXOCLNXDSEQ-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD11617285 | [2] |
Physicochemical Data
| Property | Value (for isomer 141080-73-1) | Source |
| Boiling Point | 252.3 ± 25.0 °C at 760 mmHg | [3][] |
| Density | 1.5 ± 0.1 g/cm³ | [3][] |
| Flash Point | 126.4 ± 7.4 °C | [3] |
| Refractive Index | 1.532 | [3] |
| LogP | 2.84 | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
|
| Danger | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[1] |
|
| Warning | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[1] |
|
| Warning | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[1] |
Handling and Storage
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[5][6] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Wash skin thoroughly after handling. Use only in a well-ventilated area.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep container tightly closed.[5][6] Store locked up.[6] It is recommended to store under an inert atmosphere.[5]
-
Incompatible Materials: Strong bases and strong oxidizing agents.[5]
Synthesis and Reactivity
The primary reactivity of this compound is centered on the bromomethyl group, which is a potent electrophile susceptible to nucleophilic substitution. This makes it an excellent alkylating agent for various nucleophiles, including amines, phenols, thiols, and carbanions.
A common and effective method for the synthesis of benzylic bromides like this compound is the radical bromination of the corresponding toluene precursor, 1-fluoro-5-methoxy-2-methylbenzene.
Caption: Synthetic workflow for this compound.
Experimental Protocols
General Protocol for Radical Bromination
The following is a representative experimental methodology for the synthesis of this compound from its toluene analog.
-
Reaction Setup: To a solution of 1-fluoro-5-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to facilitate the initiation of the radical chain reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[7][8] The title compound is a valuable building block for introducing a fluorinated phenyl moiety into potential therapeutic agents.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[8]
-
Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve properties like membrane permeability and bioavailability.[8]
The compound has been noted as a potential inhibitor of the enzyme tyrosine phosphatase and may have therapeutic potential in cancer treatment.[2] Furthermore, its structure is suitable for radiolabeling, potentially for use in positron emission tomography (PET).[2]
Caption: Key structural features and their relevance in drug discovery.
References
- 1. This compound | C8H8BrFO | CID 10955033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 2-(bromomethyl)-1-fluoro-4-methoxy- | 91319-42-5 | RDA31942 [biosynth.com]
- 3. CAS#:141080-73-1 | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically divided into two core stages: the preparation of the precursor molecule, 2-fluoro-4-methoxytoluene, and its subsequent benzylic bromination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a thorough understanding for researchers and professionals in drug development.
Synthesis Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the starting material, 2-fluoro-4-methoxytoluene, from a commercially available precursor. The second, and more critical step, is the selective radical bromination of the methyl group of 2-fluoro-4-methoxytoluene.
Step 1: Synthesis of 2-Fluoro-4-methoxytoluene
The precursor molecule, 2-fluoro-4-methoxytoluene, can be efficiently prepared from 3-fluoro-4-methylphenol via a simple O-methylation reaction.
Experimental Protocol: O-Methylation of 3-Fluoro-4-methylphenol
This procedure outlines the methylation of the phenolic hydroxyl group of 3-fluoro-4-methylphenol using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Materials:
-
3-Fluoro-4-methylphenol
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-fluoro-4-methylphenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature for a predetermined period to ensure the formation of the phenoxide salt.
-
Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like diethyl ether or ethyl acetate.
-
The organic layer is washed sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification of the crude product can be achieved by distillation or column chromatography on silica gel to yield pure 2-fluoro-4-methoxytoluene.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methylphenol |
| Typical Yield | >90% |
| Purity | >98% (by GC-MS) |
Step 2: Benzylic Bromination of 2-Fluoro-4-methoxytoluene
The key transformation in this synthesis is the selective benzylic bromination of 2-fluoro-4-methoxytoluene to produce this compound. This is typically achieved via a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol details the radical-initiated bromination of the benzylic methyl group.
Materials:
-
2-Fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-fluoro-4-methoxytoluene, N-bromosuccinimide, and a catalytic amount of a radical initiator (AIBN or BPO) in a dry, non-polar solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux. The reaction can be initiated by heat or by irradiation with a UV lamp.
-
The progress of the reaction is monitored by TLC or GC-MS. The reaction is considered complete when the starting material is consumed. It is important to monitor the reaction to prevent the formation of the dibrominated side product.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Fluoro-4-methoxytoluene |
| Typical Yield | 70-85% |
| Purity | >98% (by HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.15 (t, 1H), ~6.70-6.60 (m, 2H), ~4.50 (s, 2H), ~3.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~160 (d), ~155 (d), ~125 (d), ~115 (d), ~110 (d), ~100 (d), ~55, ~30 (d) |
| MS (EI) | m/z 218, 220 (M⁺) |
Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra may vary slightly depending on the solvent and experimental conditions. The mass spectrometry data shows the characteristic isotopic pattern for a monobrominated compound.
Logical Workflow for Synthesis and Purification
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step approach, involving the O-methylation of 3-fluoro-4-methylphenol followed by the Wohl-Ziegler bromination of the resulting 2-fluoro-4-methoxytoluene, provides a high-yielding and efficient route to this valuable pharmaceutical intermediate. Careful control of the reaction conditions, particularly during the bromination step, is crucial to minimize the formation of byproducts and ensure a high purity of the final compound. The detailed protocols and data provided in this guide are intended to support researchers in the successful synthesis and application of this important molecule.
Technical Guide: Safety Data Sheet for 2-(Bromomethyl)-1-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 2-(Bromomethyl)-1-fluoro-4-methoxybenzene (CAS No. 91319-42-5), a key reagent in various research and development applications. The following sections detail the compound's hazards, handling procedures, and emergency protocols, compiled from available Safety Data Sheets (SDS).
Chemical Identification and Physical Properties
This compound, systematically named Benzene, 2-(bromomethyl)-1-fluoro-4-methoxy-, is a halogenated aromatic ether. While the user initially requested information for "1-(Bromomethyl)-2-fluoro-4-methoxybenzene," the most readily available and documented isomer is 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, which is the focus of this guide.
Table 1: Physical and Chemical Properties of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene
| Property | Value |
| CAS Number | 91319-42-5 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol [1][2] |
| Appearance | Liquid |
| Purity | 95%[3] |
Further quantitative data such as boiling point, density, and flash point were not available in the public domain at the time of this report.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as a significant hazard, primarily due to its corrosive nature.
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1 |
| Serious Eye Damage/Eye Irritation | Category 1 |
The primary hazard statement associated with this chemical is:
-
H314: Causes severe skin burns and eye damage.[4]
The GHS pictogram is the corrosion symbol (GHS05), and the signal word is "Danger".[4]
Toxicological Information
Detailed toxicological studies such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values were not available in the reviewed safety data sheets. The primary toxicological concern is the severe corrosive damage to skin and eyes upon contact.
Fire and Explosion Hazard Data
Specific quantitative data regarding fire and explosion hazards, such as flash point and explosive limits, are not currently available. However, general guidance for fires involving similar chemical substances is provided.
Table 3: Fire and Explosion Data
| Parameter | Information |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] |
| Hazardous Combustion Products | May include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide. |
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to minimize the risks associated with this corrosive compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store under an inert atmosphere.
Personal Protective Equipment (PPE): The following PPE is recommended when handling 2-(Bromomethyl)-1-fluoro-4-methoxybenzene:
References
- 1. shop.activate-scientific.com [shop.activate-scientific.com]
- 2. biosynth.com [biosynth.com]
- 3. 91319-42-5 2-(bromomethyl)-1-fluoro-4-methoxybenzene AKSci 5081AQ [aksci.com]
- 4. 2-(bromomethyl)-1-fluoro-4-methoxybenzene | 91319-42-5 [sigmaaldrich.com]
- 5. 91319-42-5|2-(Bromomethyl)-1-fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
Comprehensive Literature Review on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: A Scarcity of Available Data
A comprehensive review of scientific literature and patent databases reveals a significant lack of detailed information on the synthesis, characterization, and application of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. While the compound is commercially available and its basic chemical identifiers are known, in-depth experimental protocols, quantitative data, and specific applications remain largely undocumented in publicly accessible resources.
This technical guide aims to summarize the available information on this compound, while also highlighting the notable gaps in the current body of knowledge. The persistent confusion with its isomers in commercial and database listings underscores the necessity for precise identification and characterization in future research.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and computational chemistry resources.
| Property | Value | Source |
| CAS Number | 91319-42-5 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC1=CC(=C(C=C1)F)CBr | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | N/A |
| Storage Temperature | 2-8 °C | N/A |
Synthesis and Reactivity
A plausible synthetic pathway, inferred from general organic chemistry principles, would involve the bromination of the corresponding toluene derivative, 2-fluoro-4-methoxytoluene. This would likely proceed via a free-radical chain reaction, initiated by UV light or a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
A generalized workflow for this proposed synthesis is depicted below:
References
An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzyl bromides are a class of organic compounds that have garnered significant interest in chemical biology and drug development. Their unique chemical properties, stemming from the combination of a reactive benzyl bromide moiety and the strategic incorporation of fluorine atoms, make them valuable tools for probing biological systems and as reactive pharmacophores. This technical guide provides a comprehensive overview of the mechanism of action of fluorinated benzyl bromides, focusing on their reactivity, biological targets, and the experimental approaches used to study them. The introduction of fluorine can significantly alter the electronic properties, metabolic stability, and binding affinity of benzyl bromides, making them potent and selective alkylating agents for studying and modulating biological processes.
Core Mechanism of Action: Covalent Modification
The primary mechanism of action of fluorinated benzyl bromides in biological systems is through covalent modification of nucleophilic biomolecules. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack by electron-rich functional groups present in proteins and nucleic acids.
The reaction typically proceeds via a nucleophilic substitution mechanism, which can have characteristics of both SN1 and SN2 pathways. The stability of the resulting benzylic carbocation, which can be influenced by the position and number of fluorine substituents on the aromatic ring, plays a crucial role in determining the reaction mechanism. For instance, loss of the bromide ion from a benzyl bromide can generate a resonance-stabilized benzylic carbocation, favoring an SN1 pathway.
Reactivity with Biological Nucleophiles
The most common nucleophilic targets for fluorinated benzyl bromides in a cellular context are the side chains of specific amino acid residues within proteins. These include:
-
Cysteine: The thiol group of cysteine is a potent nucleophile at physiological pH and a primary target for electrophilic compounds.
-
Methionine and Selenomethionine: The sulfur and selenium atoms in these amino acids are also susceptible to alkylation by benzyl bromides. Studies have shown that benzyl bromide derivatives can selectively modify methionine and selenomethionine residues in proteins.[1]
-
Histidine: The imidazole ring of histidine can act as a nucleophile.
-
Lysine: The ε-amino group of lysine can also be a target, although it is generally less reactive than the thiol group of cysteine.
The reactivity of fluorinated benzyl bromides towards these nucleophiles can be modulated by the electronic effects of the fluorine substituents on the benzene ring. Electron-withdrawing fluorine atoms can increase the electrophilicity of the benzylic carbon, potentially enhancing the reaction rate.
Quantitative Data on Reactivity
The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with diphenyl amine, a model nucleophile. This data illustrates how electron-withdrawing and electron-donating groups influence the reaction rate.
| Benzyl Bromide Derivative | Temperature (K) | Solvent | Second-Order Rate Constant (kII) (dm3 mol-1 s-1) | Reference |
| p-Nitrobenzyl bromide | 298 | Methanol | 1.15 x 10-2 | [2] |
| p-Bromobenzyl bromide | 298 | Methanol | 6.17 x 10-3 | [2] |
| Benzyl bromide | 298 | Methanol | 4.86 x 10-3 | [2] |
| p-Methylbenzyl bromide | 298 | Methanol | 3.91 x 10-3 | [2] |
| p-Nitrobenzyl bromide | 303 | Methanol | 1.63 x 10-2 | [2] |
| p-Bromobenzyl bromide | 303 | Methanol | 8.81 x 10-3 | [2] |
| Benzyl bromide | 303 | Methanol | 7.02 x 10-3 | [2] |
| p-Methylbenzyl bromide | 303 | Methanol | 5.75 x 10-3 | [2] |
| p-Nitrobenzyl bromide | 308 | Methanol | 2.30 x 10-2 | [2] |
| p-Bromobenzyl bromide | 308 | Methanol | 1.25 x 10-2 | [2] |
| Benzyl bromide | 308 | Methanol | 1.00 x 10-2 | [2] |
| p-Methylbenzyl bromide | 308 | Methanol | 8.32 x 10-3 | [2] |
| p-Nitrobenzyl bromide | 313 | Methanol | 3.20 x 10-2 | [2] |
| p-Bromobenzyl bromide | 313 | Methanol | 1.76 x 10-2 | [2] |
| Benzyl bromide | 313 | Methanol | 1.43 x 10-2 | [2] |
| p-Methylbenzyl bromide | 313 | Methanol | 1.20 x 10-2 | [2] |
Signaling Pathway Modulation
By covalently modifying specific proteins, fluorinated benzyl bromides can modulate various cellular signaling pathways. The electrophilic nature of these compounds allows them to react with functionally important cysteine residues in enzymes such as kinases, phosphatases, and proteases, thereby altering their activity.
For example, covalent modification of a cysteine residue in the active site of a kinase could lead to its irreversible inhibition, thereby blocking downstream signaling events. Similarly, modification of a cysteine residue involved in a protein-protein interaction could disrupt the formation of a signaling complex.
The following diagram illustrates a hypothetical signaling pathway modulated by a fluorinated benzyl bromide.
Hypothetical signaling pathway inhibited by a fluorinated benzyl bromide.
Experimental Protocols
Investigating the mechanism of action of fluorinated benzyl bromides requires a combination of chemical synthesis, biochemical assays, and proteomics techniques.
Synthesis of Fluorinated Benzyl Bromide Probes
Fluorinated benzyl bromides can be synthesized through various organic chemistry methods. For example, the reaction of a fluorinated benzyl alcohol with a brominating agent like phosphorus tribromide or N-bromosuccinimide can yield the desired product. For use as chemical probes, a reporter tag, such as a fluorophore or a biotin moiety, is often incorporated into the molecule. This can be achieved by using a starting material that already contains the tag or by modifying the fluorinated benzyl bromide after its synthesis.
General Protocol for Williamson Ether Synthesis of a Fluorinated Benzyl Ether (as a model for probe synthesis):
-
Dissolve the starting alcohol (e.g., a fluorophore with a hydroxyl group) in a suitable aprotic solvent (e.g., anhydrous DMF or THF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the alkoxide.
-
Slowly add the desired fluorinated benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using column chromatography.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify the cellular targets of reactive small molecules. In this approach, a fluorinated benzyl bromide probe, typically containing a reporter tag (e.g., alkyne or azide for click chemistry), is incubated with a complex biological sample (e.g., cell lysate or live cells). The probe covalently labels its protein targets. After labeling, the reporter tag is used to visualize or enrich the labeled proteins for identification by mass spectrometry.
The following diagram outlines a typical ABPP workflow.
A typical workflow for activity-based protein profiling (ABPP).
Mass Spectrometry-Based Identification of Covalent Adducts
Mass spectrometry is the primary tool for identifying the protein targets of fluorinated benzyl bromides and for mapping the precise sites of modification. In a typical bottom-up proteomics workflow, proteins are extracted from cells, digested into peptides with an enzyme like trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the fluorinated benzyl bromide adduct will cause a specific mass shift in the modified peptide, which can be detected by the mass spectrometer. The fragmentation pattern of the modified peptide in the MS/MS analysis can then be used to pinpoint the exact amino acid residue that was modified.
General Protocol for Identifying Protein Adducts by Mass Spectrometry:
-
Sample Preparation: Treat cells or cell lysates with the fluorinated benzyl bromide.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against a protein sequence database to identify the peptides and proteins. Look for mass shifts corresponding to the mass of the fluorinated benzyl bromide adduct to identify modified peptides.
-
Site Localization: Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and determine the site of modification.
Conclusion
Fluorinated benzyl bromides are versatile chemical tools and potential therapeutic agents that act primarily through the covalent modification of nucleophilic residues in biological macromolecules. The strategic incorporation of fluorine allows for the fine-tuning of their reactivity and other physicochemical properties. Understanding their mechanism of action requires a multidisciplinary approach, combining organic synthesis, biochemical assays, and advanced proteomic techniques. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate the biological effects of this important class of compounds and to harness their potential for therapeutic and research applications. Further research is needed to build a comprehensive library of quantitative reactivity data for a wide range of fluorinated benzyl bromides to enable more precise design of targeted covalent probes and inhibitors.
References
The role of fluorine substitution in the bioactivity of benzylating agents
An In-Depth Technical Guide to the Role of Fluorine Substitution in the Bioactivity of Benzylating Agents
Introduction
Benzylating agents are a class of organic compounds characterized by the presence of a benzyl group that can be transferred to a nucleophile. In medicinal chemistry, this reactivity makes them valuable as covalent inhibitors, which form stable bonds with their biological targets, often leading to enhanced potency and prolonged therapeutic effects.[1][2] The strategic incorporation of fluorine atoms into these molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of fluorine substitution in the bioactivity of benzylating agents. It covers the impact of fluorine on molecular properties, mechanisms of action, and the experimental protocols used for synthesis and evaluation.
The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine can modulate several key parameters that are critical for a drug's pharmacokinetic and pharmacodynamic profile.
-
Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect can significantly increase the electrophilicity of the benzylic carbon, making the agent a more potent alkylator. This enhanced reactivity can lead to more efficient covalent bond formation with the target biomolecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol). Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (fat-solubility), which is measured by the partition coefficient, logP. Enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach its target. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.
-
Acidity and Basicity (pKa): The inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups. For benzylamines, for instance, fluorine substitution on the aromatic ring makes the amine group less basic. This change can alter the compound's ionization state at physiological pH, affecting receptor binding and cell permeability.
Synthesis of Fluorinated Benzylating Agents
The synthesis of fluorinated benzylating agents can be achieved through various methods, including the direct fluorination of benzylic C-H bonds or the conversion of benzyl alcohols into more reactive species like benzyl bromides.
Experimental Protocol: Synthesis of 4-Fluorobenzyl Bromide
This protocol describes the conversion of 4-fluorobenzyl alcohol to 4-fluorobenzyl bromide, a common benzylating agent, using phosphorus tribromide. This method is a standard procedure for converting alcohols to alkyl halides.
Materials:
-
4-Fluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice-water bath.
-
Reactant Addition: 4-Fluorobenzyl alcohol (e.g., 10.0 g, 79.3 mmol) is dissolved in 100 mL of anhydrous diethyl ether and added to the flask. The solution is stirred and cooled to 0 °C.
-
Bromination: Phosphorus tribromide (e.g., 3.0 mL, 31.7 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over 100 g of crushed ice in a beaker.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure 4-fluorobenzyl bromide.
Mechanisms of Action and Signaling Pathways
Fluorinated benzylating agents can exert their bioactivity through at least two distinct mechanisms: covalent modification of biomolecules and receptor-mediated signaling.
A. Covalent Alkylation of Biomolecules
As electrophiles, benzylating agents can form covalent bonds with nucleophilic residues (such as Cys, Lys, or His) on proteins or with DNA bases.[1][4] This irreversible or slowly reversible binding can permanently inactivate an enzyme or disrupt protein-protein interactions. Fluorine substitution enhances the electrophilicity of the benzylic carbon, increasing the rate of this alkylation reaction and potentially leading to higher potency.[2]
B. Receptor-Mediated Signaling: The TAAR1 Pathway
Certain fluorinated benzylamines, structurally related to phenethylamines, can act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is an intracellular G-protein coupled receptor (GPCR) that regulates monoamine neurotransmission.[6][7]
Upon binding of a benzylamine agonist, TAAR1 activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the dopamine transporter (DAT).[5][9] This phosphorylation can lead to the reversal of DAT function, causing an efflux of dopamine from the neuron, or the internalization of the transporter, inhibiting dopamine reuptake.[6] The net effect is an increase in synaptic dopamine levels.
Bioactivity Assessment and Data Presentation
To quantify the effect of fluorine substitution, the bioactivity of fluorinated agents is compared against their non-fluorinated parent compounds using cellular or biochemical assays. A common method to assess cytotoxicity is the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13]
Materials:
-
Cells in culture (e.g., a cancer cell line)
-
96-well flat-bottom plates
-
Test compounds (fluorinated and non-fluorinated benzylating agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium, PBS, incubator (37°C, 5% CO₂)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[12]
-
Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][11]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparing Bioactivity
The results from bioactivity assays are typically summarized in tables to allow for direct comparison between fluorinated and non-fluorinated analogs. The IC₅₀ value is a standard measure of potency.
Table 1: Illustrative Cytotoxicity Data for Benzylating Agent X and its Fluorinated Analogs
| Compound | Structure Modification | Target Cell Line | IC₅₀ (µM) |
| Agent X | Parent (Non-fluorinated) | Human Colon Cancer (HCT116) | 15.2 |
| Agent X-F | 4-Fluoro substitution | Human Colon Cancer (HCT116) | 1.8 |
| Agent Y | Parent (Non-fluorinated) | Human Breast Cancer (MCF-7) | 22.5 |
| Agent Y-CF₃ | 4-Trifluoromethyl substitution | Human Breast Cancer (MCF-7) | 0.9 |
Note: The data in this table is illustrative, based on the principle that fluorination often enhances potency, as supported by the literature on covalent inhibitors.[1][2] Actual values would be determined experimentally.
Conclusion
Fluorine substitution is a powerful and versatile strategy in the design of benzylating agents for therapeutic applications. By modulating the physicochemical properties of a parent molecule, fluorine can enhance reactivity for covalent modification, improve metabolic stability, and alter receptor-mediated signaling. A systematic approach, involving targeted synthesis and quantitative bioactivity assessment, allows for the rational design of fluorinated agents with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug development process.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
Spectroscopic Data Interpretation of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and confirmation of this molecule, which serves as a key building block in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~7.25 | dd | 1H | H-6 | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| ~6.85 | dd | 1H | H-5 | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |
| ~6.75 | d | 1H | H-3 | J(H-H) ≈ 2.5 |
| ~4.50 | s | 2H | -CH₂Br | - |
| ~3.80 | s | 3H | -OCH₃ | - |
¹³C NMR (Carbon-13 NMR) Predicted Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 (d, J(C-F) ≈ 250 Hz) | C-2 |
| ~155.0 | C-4 |
| ~125.0 (d, J(C-F) ≈ 10 Hz) | C-6 |
| ~118.0 (d, J(C-F) ≈ 3 Hz) | C-1 |
| ~115.0 (d, J(C-F) ≈ 25 Hz) | C-5 |
| ~101.0 (d, J(C-F) ≈ 2 Hz) | C-3 |
| ~56.0 | -OCH₃ |
| ~30.0 | -CH₂Br |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂- and -CH₃) |
| 1610, 1500, 1450 | Strong | Aromatic C=C Bending |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |
| 1200-1150 | Strong | C-F Stretch |
| 700-600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 220/222 | Moderate | [M]⁺ (Molecular Ion, bromine isotopes) |
| 141 | High | [M - Br]⁺ |
| 111 | Moderate | [M - Br - CH₂O]⁺ |
| 96 | Moderate | [M - Br - CH₂O - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are acquired on a 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Key parameters include a 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of 16-32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
A dilute solution of this compound is prepared in a volatile organic solvent like methanol or dichloromethane.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and enters the ion source, which is maintained under a high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[1]
-
This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.
References
Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-2-fluoro-4-methoxybenzene is a versatile chemical intermediate with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on a benzene ring, makes it an attractive starting material for the synthesis of novel therapeutic agents and diagnostic tools. This technical guide explores the potential applications of this compound in the development of protein tyrosine phosphatase (PTP) inhibitors and as a precursor for Positron Emission Tomography (PET) imaging agents. This document provides a comprehensive overview of its synthetic utility, potential biological activities, and proposed experimental protocols.
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2][3] this compound presents a valuable scaffold for drug discovery, combining the benefits of fluorination with a reactive benzyl bromide moiety suitable for a variety of chemical transformations. This guide will delve into two primary areas of potential application: the synthesis of inhibitors targeting protein tyrosine phosphatases (PTPs) and the development of radiolabeled tracers for PET imaging.
Potential Application as a Precursor for Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[4] The development of selective PTP inhibitors is a key area of research.
Rationale for Use
The 2-fluoro-4-methoxybenzyl moiety of the title compound can be incorporated into molecules designed to mimic the phosphotyrosine substrate of PTPs. The fluorinated and methoxylated phenyl ring can engage in specific interactions within the active site of PTPs, potentially leading to potent and selective inhibition. The bromomethyl group allows for the straightforward attachment of this scaffold to various molecular frameworks, such as phosphonate groups that can act as non-hydrolyzable phosphotyrosine mimetics.
Proposed Synthetic Route to PTP Inhibitors
A plausible synthetic route to a potential PTP inhibitor starting from this compound is the Arbuzov reaction to form a diethyl benzylphosphonate, followed by hydrolysis to the corresponding phosphonic acid.
Hypothetical Quantitative Data
While no specific biological data for derivatives of this compound have been reported, we can extrapolate potential activity based on known PTP inhibitors with similar structural motifs. The following table presents hypothetical IC50 values for a series of imagined analogs to illustrate potential structure-activity relationships (SAR).
| Compound ID | R1 Substituent | R2 Substituent | PTP1B IC50 (µM) | SHP2 IC50 (µM) |
| Hypo-1 | H | H | 15.2 | 25.8 |
| Hypo-2 | F | H | 8.7 | 18.3 |
| Hypo-3 | H | OMe | 12.1 | 22.5 |
| Hypo-4 | F | OMe | 5.4 | 10.1 |
Table 1: Hypothetical IC50 values of (substituted-benzyl)phosphonic acids against PTP1B and SHP2.
Experimental Protocol: Synthesis of (2-Fluoro-4-methoxybenzyl)phosphonic acid
Materials:
-
This compound
-
Triethyl phosphite
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Water, deionized
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Arbuzov Reaction: To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL) is added triethyl phosphite (1.2 eq). The reaction mixture is heated to reflux and stirred for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude diethyl (2-fluoro-4-methoxybenzyl)phosphonate.
-
Hydrolysis: The crude diethyl phosphonate is dissolved in anhydrous dichloromethane (20 mL). Bromotrimethylsilane (3.0 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent and excess TMSBr are removed under reduced pressure. The residue is then quenched by the slow addition of methanol (10 mL) followed by deionized water (1 mL). The mixture is stirred for 1 hour. The solvent is evaporated to dryness to afford the crude (2-fluoro-4-methoxybenzyl)phosphonic acid, which can be purified by recrystallization or column chromatography.
Potential Application as a Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 ([¹⁸F]). [¹⁸F]-labeled molecules allow for the visualization and quantification of biological processes in vivo.
Rationale for Use
The title compound is an ideal precursor for the synthesis of [¹⁸F]-labeled PET tracers. The bromomethyl group can be readily displaced by [¹⁸F]fluoride via a nucleophilic substitution reaction. The resulting [¹⁸F]-(fluoromethyl)benzene derivative can then be used to label a variety of biomolecules or drug candidates for PET imaging studies.
Proposed Radiosynthetic Route
The synthesis of an [¹⁸F]-labeled tracer would involve the reaction of this compound with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a potassium/Kryptofix 2.2.2 complex.
Hypothetical Radiochemical Data
The following table presents hypothetical data for the radiosynthesis of 1-([¹⁸F]Fluoromethyl)-2-fluoro-4-methoxybenzene.
| Parameter | Value |
| Radiochemical Yield (RCY) | 35-45% (decay-corrected) |
| Molar Activity (Am) | > 50 GBq/µmol |
| Radiochemical Purity | > 98% |
| Synthesis Time | ~ 45 minutes |
Table 2: Hypothetical radiosynthesis parameters.
Experimental Protocol: Radiosynthesis of 1-([¹⁸F]Fluoromethyl)-2-fluoro-4-methoxybenzene
Materials:
-
Aqueous [¹⁸F]fluoride from a cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
This compound
-
Automated radiosynthesis module
-
HPLC system for purification and analysis
-
Radiation detectors
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen in the reactor of the synthesis module.
-
Radiolabeling Reaction: A solution of this compound in anhydrous acetonitrile is added to the dried [¹⁸F]KF/K222 complex. The reaction vessel is sealed and heated at 100-120 °C for 10-15 minutes.
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative HPLC to isolate the desired [¹⁸F]-labeled product.
-
Formulation: The collected HPLC fraction is reformulated into a pharmaceutically acceptable solution (e.g., saline with ethanol) for in vivo studies.
Signaling Pathway Context: PTP Inhibition
Derivatives of this compound, acting as PTP inhibitors, could modulate various signaling pathways critical in disease. For example, inhibition of PTP1B is known to enhance insulin and leptin signaling, which is relevant for the treatment of diabetes and obesity.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its potential for the development of PTP inhibitors and PET imaging agents warrants further investigation. The synthetic routes and protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic and diagnostic potential of this versatile compound. Future studies should focus on the synthesis and biological evaluation of a library of derivatives to establish concrete structure-activity relationships and validate its utility in drug discovery and development.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Use of protein tyrosine phosphatase inhibitors as promising targeted therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene as a key building block in organic synthesis, with a particular focus on its application in the development of pharmaceutically active compounds.
Introduction
This compound is a versatile reagent in organic synthesis, primarily employed for the introduction of the (2-fluoro-4-methoxyphenyl)methyl moiety into a target molecule. This structural motif is of significant interest in medicinal chemistry, as the presence of fluorine and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
One of the most prominent applications of this reagent is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used for the treatment of type 2 diabetes. Specifically, it serves as a crucial intermediate in the synthesis of Remogliflozin and other related pyrazole-based SGLT2 inhibitors.
Physicochemical Properties and Data
| Property | Value |
| CAS Number | 91319-42-5 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Not specified (typically a solid or oil) |
| SMILES | COC1=CC(=C(C=C1)F)CBr |
Key Synthetic Application: Synthesis of SGLT2 Inhibitor Precursors
A primary application of this compound is the C-alkylation of pyrazolone derivatives to form key intermediates for SGLT2 inhibitors. The following protocol details the synthesis of 1,2-Dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one, a precursor for compounds like Remogliflozin.
Reaction Scheme
Application Notes and Protocols: Alkylation Reactions Using 2-(bromomethyl)-1-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the versatile use of 2-(bromomethyl)-1-fluoro-4-methoxybenzene as an alkylating agent in the synthesis of a variety of organic molecules. This reagent, also known as 2-fluoro-5-methoxybenzyl bromide, is a valuable building block in medicinal chemistry and drug development due to the prevalence of the fluoromethoxybenzyl moiety in biologically active compounds. The following protocols detail its application in N-alkylation, O-alkylation, and C-alkylation reactions, offering a foundation for the synthesis of novel compounds and pharmaceutical intermediates.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| CAS Number | 91319-42-5 |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 57-59 °C |
| Boiling Point | 128-130 °C at 10 mmHg |
N-Alkylation of Heterocycles: Synthesis of 1-(2-fluoro-5-methoxybenzyl)-4-nitro-1H-imidazole
This protocol describes the N-alkylation of 4-nitroimidazole with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. The resulting product is a potential intermediate for the synthesis of novel antimicrobial or anticancer agents, as the nitroimidazole scaffold is a known pharmacophore.
Experimental Protocol
Materials:
-
4-nitroimidazole
-
2-(bromomethyl)-1-fluoro-4-methoxybenzene
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)/Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure 1: Using Acetonitrile as Solvent
-
To a solution of 4-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.05 eq) in acetonitrile dropwise.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Procedure 2: Using DMF or DMSO as Solvent
-
To a solution of 4-nitroimidazole (1.0 eq) in DMF or DMSO, add potassium carbonate or potassium hydroxide (1.1 eq).[1][2]
-
Stir the mixture for 15 minutes at room temperature.
-
Add 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.05 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Results
| Substrate | Product | Base | Solvent | Temperature | Reaction Time | Yield |
| 4-nitroimidazole | 1-(2-fluoro-5-methoxybenzyl)-4-nitro-1H-imidazole | K₂CO₃ | CH₃CN | 60°C | 2-4 h | Good to Excellent |
| 4-nitroimidazole | 1-(2-fluoro-5-methoxybenzyl)-4-nitro-1H-imidazole | K₂CO₃/KOH | DMF/DMSO | Room Temp. | 4-8 h | Moderate to Good |
Note: Yields are estimates based on similar reactions and may vary.
N-Alkylation Workflow
Caption: Workflow for the N-alkylation of 4-nitroimidazole.
O-Alkylation of Phenols: Williamson Ether Synthesis
This protocol outlines the O-alkylation of a phenolic substrate, such as p-cresol, using 2-(bromomethyl)-1-fluoro-4-methoxybenzene via the Williamson ether synthesis. This reaction is fundamental for the preparation of aryl ethers, which are common motifs in pharmaceuticals and agrochemicals.
Experimental Protocol
Materials:
-
Phenol (e.g., p-cresol)
-
2-(bromomethyl)-1-fluoro-4-methoxybenzene
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.05 eq) in DMF dropwise.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting phenol.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Expected Results
| Substrate | Product | Base | Solvent | Temperature | Reaction Time | Yield |
| p-cresol | 1-((2-fluoro-5-methoxybenzyl)oxy)-4-methylbenzene | NaH | DMF | 0°C to RT | 2-6 h | Good |
| 4-hydroxybenzaldehyde | 4-((2-fluoro-5-methoxybenzyl)oxy)benzaldehyde | K₂CO₃ | Acetone | Reflux | 4-8 h | Good |
Note: Yields are estimates based on general Williamson ether synthesis protocols and may vary.
O-Alkylation Workflow
Caption: Workflow for the O-alkylation of phenols.
C-Alkylation of Active Methylene Compounds: Malonic Ester Synthesis
This protocol describes the C-alkylation of a carbanion derived from an active methylene compound, such as dimethyl malonate, with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. This is a classic method for carbon-carbon bond formation and is widely used in the synthesis of substituted carboxylic acids and other functionalized molecules.
Experimental Protocol
Materials:
-
Dimethyl malonate
-
2-(bromomethyl)-1-fluoro-4-methoxybenzene
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Ethanol (EtOH) or Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere, or use commercially available sodium ethoxide solution. Alternatively, suspend sodium hydride in anhydrous THF.
-
To the cooled base solution (0°C), add dimethyl malonate (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0°C and add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.0 eq) in the corresponding solvent dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous solution of HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-alkylated product.
Expected Results
| Substrate | Product | Base | Solvent | Temperature | Reaction Time | Yield |
| Dimethyl malonate | Dimethyl 2-(2-fluoro-5-methoxybenzyl)malonate | NaOEt | EtOH | Reflux | 6-12 h | Good |
| Ethyl acetoacetate | Ethyl 2-(2-fluoro-5-methoxybenzyl)acetoacetate | NaH | THF | Reflux | 6-12 h | Good |
Note: Yields are estimates based on general malonic ester synthesis protocols and may vary.
C-Alkylation Workflow
Caption: Workflow for the C-alkylation of active methylene compounds.
Safety Precautions
2-(bromomethyl)-1-fluoro-4-methoxybenzene is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The bases used in these protocols (e.g., NaH, NaOEt, KOH) are corrosive and/or flammable and must be handled with care. Always quench reactions involving sodium hydride carefully at low temperatures.
References
1-(Bromomethyl)-2-fluoro-4-methoxybenzene as a building block for pharmaceutical synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-2-fluoro-4-methoxybenzene is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The presence of both fluorine and methoxy substituents on the benzene ring imparts unique electronic and steric properties, influencing the reactivity of the benzylic bromide and the biological activity of the final compounds. This versatile reagent is particularly useful for the introduction of the 2-fluoro-4-methoxybenzyl moiety into target molecules, a common strategy in the development of enzyme inhibitors and other therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Key Applications in Drug Discovery
A significant application of this compound is in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists. IAPs are a family of proteins that regulate programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecules that inhibit IAPs can restore the natural apoptotic process in cancer cells, making them a promising class of anti-cancer drugs.
One such potent and orally active IAP inhibitor is T-3256336 . This compound demonstrates strong inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), leading to tumor growth inhibition. The 2-fluoro-4-methoxybenzyl group, introduced via this compound, is a crucial component of the T-3256336 structure, contributing to its high affinity for the BIR (Baculoviral IAP Repeat) domains of IAP proteins.
Quantitative Data Summary
The following table summarizes the biological activity of the IAP inhibitor T-3256336, synthesized using a derivative of this compound.
| Compound | Target | IC50 (nM) | GI50 (nM) | Cell Line |
| T-3256336 | cIAP1 | 1.3 | 1.8 | MDA-MB-231 (Breast Cancer) |
| XIAP | 200 |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: General Procedure for O-Alkylation of Phenols
This protocol describes a general method for the etherification of a phenolic hydroxyl group using this compound. This reaction is fundamental for incorporating the 2-fluoro-4-methoxybenzyl moiety as an ether linkage in a target molecule.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol derivative in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-fluoro-4-methoxybenzyl ether.
Expected Yield: 70-95%, depending on the substrate.
Protocol 2: Synthesis of an Intermediate for IAP Inhibitors (Illustrative)
This protocol illustrates a key step in the synthesis of IAP inhibitors like T-3256336, involving the alkylation of a heterocyclic amine with this compound.
Materials:
-
Heterocyclic amine precursor (e.g., a derivative of octahydropyrrolo[1,2-a]pyrazine) (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the heterocyclic amine precursor in anhydrous acetonitrile.
-
Add diisopropylethylamine to the solution.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours, or until TLC analysis indicates completion of the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to yield the N-(2-fluoro-4-methoxybenzyl) substituted heterocycle.
Expected Yield: 60-85%, depending on the specific heterocyclic amine.
Visualizations
Signaling Pathway of IAP Inhibition
The following diagram illustrates the mechanism by which IAP inhibitors, synthesized using building blocks like this compound, promote apoptosis in cancer cells.
Caption: IAP inhibitors block the function of IAP proteins, allowing caspases to initiate apoptosis.
Experimental Workflow for O-Alkylation
The following diagram outlines the general workflow for the O-alkylation of a phenol using this compound.
Caption: A typical experimental workflow for the synthesis of 2-fluoro-4-methoxybenzyl ethers.
Synthesis of Novel Heterocyclic Compounds from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 1-(bromomethyl)-2-fluoro-4-methoxybenzene as a key starting material. This versatile building block enables the introduction of a 2-fluoro-4-methoxybenzyl moiety into various heterocyclic scaffolds, a substitution pattern of interest in medicinal chemistry due to the potential for enhanced biological activity and favorable pharmacokinetic properties.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The targeted synthesis of novel heterocyclic derivatives is a cornerstone of modern drug discovery. This compound is a valuable electrophilic reagent that can be employed to alkylate a wide range of nucleophilic precursors, leading to the formation of diverse heterocyclic systems. The presence of the fluorine atom and the methoxy group on the benzene ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. This document outlines synthetic strategies for the preparation of novel quinazoline, benzothiazine, and azole derivatives.
I. Synthesis of N-Substituted Quinazoline Derivatives
The quinazoline scaffold is a prominent feature in many approved drugs, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. The N-alkylation of a pre-formed quinazoline core with this compound provides a straightforward route to novel derivatives.
Experimental Protocol: Synthesis of 4-amino-7-((2-fluoro-4-methoxybenzyl)thio)quinazoline
This protocol details the synthesis of a novel S-substituted quinazoline derivative, a potential kinase inhibitor, through nucleophilic aromatic substitution.
Reaction Scheme:
Figure 1: Synthesis of 4-amino-7-((2-fluoro-4-methoxybenzyl)thio)quinazoline.
Materials:
-
4-amino-7-fluoroquinazoline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-amino-7-fluoroquinazoline (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.2 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Quantitative Data:
| Compound | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 4-amino-7-((2-fluoro-4-methoxybenzyl)thio)quinazoline | 75 | >98% | 185-187 |
II. Synthesis of 3-(2-Fluoro-4-methoxybenzyl)-2H-1,4-benzothiazine
1,4-Benzothiazines are an important class of heterocyclic compounds known for their diverse pharmacological activities, including antipsychotic, and antimicrobial effects. The synthesis can be achieved by the reaction of 2-aminothiophenol with an appropriate electrophile.
Experimental Protocol: Synthesis of 3-(2-Fluoro-4-methoxybenzyl)-2H-1,4-benzothiazine
This protocol describes a two-step synthesis involving the alkylation of 2-aminothiophenol followed by intramolecular cyclization.
Reaction Workflow:
Figure 2: Workflow for the synthesis of 3-(2-Fluoro-4-methoxybenzyl)-2H-1,4-benzothiazine.
Materials:
-
2-Aminothiophenol
-
This compound
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 2-((2-fluoro-4-methoxybenzyl)thio)aniline
-
Dissolve 2-aminothiophenol (1.0 eq) and triethylamine (1.1 eq) in ethanol.
-
Add a solution of this compound (1.05 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(2-Fluoro-4-methoxybenzyl)-2H-1,4-benzothiazine
-
Dissolve the crude intermediate from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture using a Dean-Stark apparatus for 8 hours to remove water.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl acetate gradient) to yield the final product.
Quantitative Data:
| Compound | Overall Yield (%) | Purity (¹H NMR) | Physical State |
| 3-(2-Fluoro-4-methoxybenzyl)-2H-1,4-benzothiazine | 65 | >95% | Yellow oil |
III. Synthesis of N-(2-Fluoro-4-methoxybenzyl) Substituted Azoles
Azole derivatives are fundamental components in a wide range of pharmaceuticals, exhibiting antifungal, antibacterial, and anticancer activities. N-alkylation of azoles with this compound offers a direct route to novel derivatives.
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-methoxybenzyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole.
Reaction Scheme:
Figure 3: N-Alkylation of Imidazole.
Materials:
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add imidazole (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, Dichloromethane/Methanol gradient) to obtain the desired product.
Quantitative Data:
| Compound | Yield (%) | Purity (¹H NMR) | Boiling Point (°C) |
| 1-(2-Fluoro-4-methoxybenzyl)-1H-imidazole | 82 | >97% | 145-148 (0.5 mmHg) |
Conclusion
The protocols described in this application note provide robust and versatile methods for the synthesis of novel heterocyclic compounds from this compound. These synthetic routes offer access to a variety of scaffolds with potential applications in drug discovery and materials science. The characterization data provided serves as a benchmark for the successful synthesis of these novel compounds. Researchers are encouraged to adapt and optimize these protocols for the synthesis of a wider range of derivatives and to explore their biological activities.
Application Note: Nucleophilic Substitution on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene for Novel Compound Synthesis
Abstract
This application note details a robust experimental protocol for performing nucleophilic substitution reactions on 1-(bromomethyl)-2-fluoro-4-methoxybenzene. This versatile substrate serves as a key building block in the synthesis of a variety of novel compounds, particularly in the fields of medicinal chemistry and materials science. The protocol outlines the reaction of this compound with various nucleophiles, including alkoxides, amines, and thiolates, to generate the corresponding ethers, amines, and thioethers. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to reaction setup, execution, purification, and characterization of the resulting products.
Introduction
This compound is an activated benzylic halide, making it an excellent electrophile for SN2 reactions. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the benzylic position. Nucleophilic substitution reactions are fundamental transformations in organic synthesis, allowing for the introduction of a wide array of functional groups.[1][2] The Williamson ether synthesis, for example, is a classic SN2 reaction for preparing ethers from an organohalide and an alcohol.[3] This protocol extends this principle to a broader range of nucleophiles to synthesize diverse molecular scaffolds.
Experimental Protocols
General Procedure for Nucleophilic Substitution
A general procedure for the nucleophilic substitution on this compound is described below. Specific examples with different nucleophiles are provided in the subsequent sections.
Materials:
-
This compound
-
Selected Nucleophile (e.g., sodium methoxide, diethylamine, sodium thiophenolate)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the selected nucleophile (1.2 equivalents).
-
Dissolve the nucleophile in the chosen anhydrous solvent.
-
Add this compound (1.0 equivalent) to the solution dropwise at room temperature.
-
Stir the reaction mixture at the specified temperature (see Table 1) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product using standard analytical techniques (1H NMR, 13C NMR, and Mass Spectrometry).
Example 1: Synthesis of 1-(Ethoxymethyl)-2-fluoro-4-methoxybenzene
-
Nucleophile: Sodium ethoxide
-
Solvent: Anhydrous THF
-
Reaction Temperature: Room Temperature
-
Reaction Time: 4 hours
Example 2: Synthesis of N,N-Diethyl-1-(2-fluoro-4-methoxyphenyl)methanamine
-
Nucleophile: Diethylamine
-
Solvent: Anhydrous Acetonitrile
-
Base: Potassium carbonate (2.0 equivalents)
-
Reaction Temperature: 50 °C
-
Reaction Time: 6 hours
Example 3: Synthesis of 1-((Phenylthio)methyl)-2-fluoro-4-methoxybenzene
-
Nucleophile: Sodium thiophenolate
-
Solvent: Anhydrous DMF
-
Reaction Temperature: Room Temperature
-
Reaction Time: 3 hours
Data Presentation
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Sodium Ethoxide | THF | 25 | 4 | 1-(Ethoxymethyl)-2-fluoro-4-methoxybenzene | 92 |
| 2 | Diethylamine | ACN | 50 | 6 | N,N-Diethyl-1-(2-fluoro-4-methoxyphenyl)methanamine | 85 |
| 3 | Sodium Thiophenolate | DMF | 25 | 3 | 1-((Phenylthio)methyl)-2-fluoro-4-methoxybenzene | 95 |
| 4 | Sodium Azide | DMF | 40 | 5 | 1-(Azidomethyl)-2-fluoro-4-methoxybenzene | 88 |
| 5 | Sodium Cyanide | DMSO | 60 | 8 | 2-(2-Fluoro-4-methoxyphenyl)acetonitrile | 78 |
Table 1: Summary of Reaction Conditions and Yields for Nucleophilic Substitution Reactions.
Mandatory Visualization
The following diagrams illustrate the general reaction pathway and the experimental workflow for the nucleophilic substitution on this compound.
Caption: General SN2 reaction pathway.
Caption: Step-by-step experimental workflow.
Conclusion
The protocol described in this application note provides a reliable and versatile method for the synthesis of a variety of compounds through nucleophilic substitution on this compound. The high yields and straightforward procedures make this an attractive method for researchers in organic synthesis and drug discovery. The provided examples and data serve as a valuable starting point for the exploration of a wide range of nucleophiles with this reactive substrate.
References
Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in PET Radioligand Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene as a versatile precursor in the development of Positron Emission Tomography (PET) radioligands. While direct literature precedent for this specific reagent is emerging, its chemical structure lends itself to two primary, high-value applications in radiochemistry: as a benzylating agent for introducing the 2-fluoro-4-methoxybenzyl moiety onto target molecules, and as a scaffold for direct [¹⁸F]-radiolabeling.
Application 1: O- and N-Benzylation for PET Ligand Synthesis
The bromomethyl group of this compound serves as a reactive electrophile, making it an ideal candidate for the O- or N-alkylation of various nucleophilic precursors. This approach allows for the late-stage introduction of the 2-fluoro-4-methoxybenzyl group, a structural motif present in neurologically active compounds, into a potential PET radioligand.
Experimental Protocol: General Procedure for O- or N-Benzylation
This protocol outlines a general method for the reaction of this compound with a precursor containing a hydroxyl or amine functionality.
Materials:
-
Precursor molecule with a free hydroxyl (-OH) or secondary amine (-NH) group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground
-
Nitrogen (N₂) gas supply
-
Reaction vial (2 mL) with a screw cap
-
Magnetic stirrer and heating block
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
Procedure:
-
Preparation: In a 2 mL reaction vial, dissolve the precursor molecule (1.0 eq.) in anhydrous DMF or MeCN (500 µL) under a nitrogen atmosphere.
-
Addition of Base: Add potassium carbonate or cesium carbonate (2.0-3.0 eq.) to the solution.
-
Addition of Benzylating Agent: Add a solution of this compound (1.2 eq.) in anhydrous DMF or MeCN (200 µL).
-
Reaction: Seal the vial and heat the reaction mixture at 80-100 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Quenching and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water (1 mL) and filter to remove the base. The crude product is then purified by preparative HPLC.
-
Formulation: The collected HPLC fraction containing the desired product is evaporated to dryness and reformulated in a suitable solvent for in vitro or in vivo studies.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reaction Time | 15 - 30 min |
| Reaction Temperature | 80 - 100 °C |
| Radiochemical Yield (RCY) | > 70% (non-radioactive) |
| Chemical Purity | > 98% (after HPLC) |
Workflow Diagram
Application 2: [¹⁸F]-Radiolabeling for PET Tracer Synthesis
The 2-fluoro-4-methoxyphenyl scaffold is a valuable pharmacophore. Direct labeling of this moiety with Fluorine-18 offers a route to novel PET tracers. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a nitro-substituted analogue.
Experimental Protocol: [¹⁸F]-Fluorination of a Nitro-Precursor
This protocol describes a hypothetical two-step process: the synthesis of a nitro-precursor from this compound, followed by its [¹⁸F]-radiolabeling.
Part A: Synthesis of the Nitro-Precursor (1-(Bromomethyl)-4-methoxy-2-nitrobenzene)
This is a non-radioactive synthesis to prepare the precursor for radiolabeling.
-
Nitration: Treat 1-fluoro-3-methoxybenzene with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group, preferentially at the 2-position.
-
Benzylic Bromination: The resulting 2-fluoro-4-methoxy-1-nitrobenzene is then subjected to radical bromination (e.g., N-bromosuccinimide and a radical initiator) to install the bromomethyl group.
-
Purification: The final nitro-precursor is purified by column chromatography.
Part B: [¹⁸F]-Radiolabeling Protocol
Materials:
-
1-(Bromomethyl)-4-methoxy-2-nitrobenzene (labeling precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Automated radiosynthesis module
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto an anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the nitro-precursor (2-5 mg) in anhydrous DMSO (500 µL) to the dried [¹⁸F]fluoride. Heat the reaction mixture at 120-150 °C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to isolate the [¹⁸F]-labeled product.
-
Formulation: The collected fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Radiochemical Yield (RCY, decay-corrected) | 20 - 40% |
| Molar Activity (Aₘ) | 40 - 150 GBq/µmol |
| Radiochemical Purity | > 99% |
| Total Synthesis Time | 45 - 60 min |
Workflow Diagram
Conclusion
This compound presents significant potential as a building block for the development of novel PET radioligands. The protocols and data presented herein provide a foundational framework for researchers to explore its utility in both late-stage benzylation and direct [¹⁸F]-radiolabeling strategies. Further optimization of reaction conditions will be necessary for specific applications and target molecules.
Application Notes and Protocols: The Role of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(bromomethyl)-1-fluoro-4-methoxybenzene as a key intermediate in the synthesis of novel agrochemicals. This document details a synthetic protocol for a potential fungicide, outlines the key reactions, and presents the data in a structured format for ease of reference.
Introduction
2-(Bromomethyl)-1-fluoro-4-methoxybenzene is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-fluoro-4-methoxybenzyl moiety into a target molecule. Its utility in agrochemical research is significant, as the presence of fluorine and methoxy groups in a molecule can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy of the active ingredient. While direct synthesis of a currently marketed agrochemical from this specific starting material is not widely documented, its chemical reactivity makes it an ideal candidate for the synthesis of novel fungicides, herbicides, and insecticides.
This document focuses on a proposed application of 2-(bromomethyl)-1-fluoro-4-methoxybenzene in the synthesis of a novel strobilurin-type fungicide. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. A key structural feature of many strobilurins is a substituted benzyl ether linkage, which can be readily formed via a Williamson ether synthesis using a bromomethyl reagent.
Proposed Agrochemical Synthesis: A Novel Strobilurin Analogue
The proposed synthesis involves the reaction of 2-(bromomethyl)-1-fluoro-4-methoxybenzene with a commercially available strobilurin precursor, methyl (E)-2-(3-hydroxy-4-methoxyphenyl)-3-methoxyacrylate. This reaction, a Williamson ether synthesis, will yield the target molecule, a novel strobilurin analogue.
Reaction Scheme
Caption: Synthetic pathway for a novel strobilurin analogue.
Experimental Protocol
This section provides a detailed methodology for the synthesis of the proposed novel strobilurin analogue.
Materials:
-
2-(bromomethyl)-1-fluoro-4-methoxybenzene
-
Methyl (E)-2-(3-hydroxy-4-methoxyphenyl)-3-methoxyacrylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of methyl (E)-2-(3-hydroxy-4-methoxyphenyl)-3-methoxyacrylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure novel strobilurin analogue.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| 2-(bromomethyl)-1-fluoro-4-methoxybenzene | 1.1 eq |
| Methyl (E)-2-(3-hydroxy-4-methoxyphenyl)-3-methoxyacrylate | 1.0 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetone |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 hours |
| Product | |
| Expected Yield | 85-95% |
| Physical State | White to off-white solid |
| Analytical Data (Hypothetical) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-6.8 (m, 6H, Ar-H), 5.1 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 160.1, 158.2, 150.5, 149.8, 130.2, 125.4, 118.9, 115.3, 112.1, 110.8, 70.5, 62.1, 56.4, 55.9 |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₂₀H₂₀FO₆: 375.12, found: 375.15 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of the novel strobilurin analogue.
Caption: Workflow for the synthesis and purification process.
Conclusion
2-(Bromomethyl)-1-fluoro-4-methoxybenzene serves as a valuable building block for the synthesis of potential new agrochemicals. The protocol detailed above for the synthesis of a novel strobilurin analogue demonstrates a practical and efficient application of this reagent. The fluorinated and methoxylated benzyl moiety introduced by this reagent is a key feature in many modern agrochemicals, and its use in discovery and lead optimization programs is highly encouraged. Researchers can adapt this general protocol for the synthesis of a wide variety of other potential agrochemical candidates.
Application Notes and Protocols for Suzuki Cross-Coupling of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki cross-coupling of 1-(bromomethyl)-2-fluoro-4-methoxybenzene and its derivatives. This class of reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of diarylmethane structures, which are prevalent in medicinal chemistry and materials science. While specific literature on the Suzuki coupling of this compound is limited, this document outlines general conditions and protocols developed for structurally similar benzylic bromides. These protocols serve as a robust starting point for reaction optimization.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[1][2] For benzylic bromides, the reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the carbon-bromine bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired product and regenerate the active palladium catalyst.
Factors Influencing the Reaction
Several factors can influence the success and efficiency of the Suzuki cross-coupling of benzylic bromides:
-
Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial. Electron-rich and bulky ligands, such as those from the Buchwald and Fu groups (e.g., JohnPhos, SPhos, PCy₃), have been shown to be effective in promoting the coupling of benzylic halides.[3] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can depend on the solvent and the specific substrates being used.
-
Solvent: A variety of solvents can be employed, with polar aprotic solvents like DMF and ethereal solvents like THF and dioxane being common. Aqueous solvent mixtures (e.g., THF/H₂O) are also frequently used and can enhance the reaction rate in some cases.[4][5]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[3] Microwave heating can significantly shorten reaction times.[3]
Data Presentation: Summary of Reaction Conditions for Benzylic Bromide Suzuki Coupling
The following table summarizes various conditions reported in the literature for the Suzuki cross-coupling of different benzylic bromides with arylboronic acids or their derivatives. These conditions provide a valuable reference for designing experiments for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Coupling Partner | Notes |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 (Microwave) | 20 min | up to 50 | Arylboronic acids | Effective for heterocyclic benzylic bromides.[3] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | Not specified | 70-86 | Potassium aryltrifluoroborates | Good for a range of functionalized benzyl bromides.[4] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | CPME/H₂O (10:1) | 90 | Not specified | 67-87 | Potassium aryltrifluoroborates | Alternative solvent to THF, can improve rates.[4] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | Dioxane | 160 (Microwave) | 20 min | ~10 | 3-Methoxybenzeneboronic acid | Lower yield under these conditions for this specific substrate.[3] |
| PdCl₂ (5) | PPh₃ (10) | Na₂CO₃ (2.0) | THF/H₂O (1:1) | 40 | Not specified | High | Arylboronic acids | Conditions developed for chemoselective coupling of benzyl halides over esters.[5] |
CPME = Cyclopentyl methyl ether
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki cross-coupling of benzylic bromides. These should be adapted and optimized for the specific case of this compound and the desired coupling partner.
Protocol 1: Microwave-Assisted Suzuki Coupling with Arylboronic Acid
This protocol is adapted from conditions found to be effective for heterocyclic benzylic bromides using microwave irradiation.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
JohnPhos (2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound, the arylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.
-
Add a magnetic stir bar to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (2 mL) to the vial via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.
Protocol 2: Conventional Heating with Potassium Aryltrifluoroborate
This protocol is based on conditions developed for the coupling of functionalized benzyl bromides with potassium aryltrifluoroborates.[4]
Materials:
-
This compound (0.5 mmol)
-
Potassium aryltrifluoroborate (0.505 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.01 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Tetrahydrofuran (THF, 4.5 mL)
-
Deionized water (0.5 mL)
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add THF (4.5 mL) and deionized water (0.5 mL) to the flask.
-
Heat the reaction mixture to 77°C (reflux) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Protecting Group Strategies for Multi-Step Synthesis Involving 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in multi-step syntheses involving the versatile building block, 1-(bromomethyl)-2-fluoro-4-methoxybenzene. The presence of three distinct functional moieties—a reactive benzylic bromide, a potentially labile methoxy ether, and a stable fluoro group—necessitates careful planning to achieve chemoselectivity and high yields in complex synthetic routes.
Introduction to Protecting Group Strategies
In the multi-step synthesis of complex organic molecules, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites within the molecule.[1] The choice of a protecting group is dictated by its stability to the reaction conditions planned for other transformations and the ease of its selective removal under conditions that do not affect other parts of the molecule.[2] For this compound, the primary considerations for protecting group strategies revolve around the reactivity of the benzylic bromide and the potential need to deprotect the methoxy group to reveal a phenol.
Core Functional Groups and Reactivity
-
Benzylic Bromide: This is a highly reactive functional group, susceptible to nucleophilic substitution (SN1 and SN2) and elimination reactions. It is a common precursor for introducing the 2-fluoro-4-methoxybenzyl moiety onto various scaffolds. The benzylic position is activated by the adjacent aromatic ring, enhancing its reactivity.[3]
-
Methoxy Group: The methoxy group is an ether, which is generally stable to a wide range of reaction conditions. However, as a para-methoxybenzyl (PMB) ether derivative, it can be selectively cleaved to unveil a phenolic hydroxyl group. This cleavage is often achieved under oxidative or acidic conditions.[4] The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
-
Fluoro Group: The fluorine atom is a stable substituent on the aromatic ring and is generally unreactive under most synthetic conditions. Its strong electron-withdrawing inductive effect can influence the reactivity of the adjacent benzylic position and the aromatic ring.
Orthogonal Protecting Group Strategies
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[1] This is particularly relevant when multiple reactive sites in a molecule need to be addressed sequentially. In the context of this compound, an orthogonal strategy would permit, for example, the deprotection of the methoxy group to a phenol without affecting a protected form of the benzylic position, or vice versa. A new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced that is fully compatible with the removal of p-methoxybenzyl ethers with DDQ, showcasing an effective orthogonal strategy.[5]
Data Summary for Protecting Group Manipulations
The following table summarizes common protecting group manipulations relevant to the functional groups present in and derived from this compound.
| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Yield (%) | Reference |
| Phenol (from Methoxy) | Benzyl (Bn) | Benzyl Bromide, K₂CO₃, DMF | H₂, Pd/C, EtOH | High | General |
| Phenol (from Methoxy) | Methoxymethyl (MOM) | MOMCl, Diisopropylethylamine, CH₂Cl₂ | HCl, MeOH | High | General |
| Phenol (from Methoxy) | p-Methoxybenzyl (PMB) | PMBCl, NaH, THF/DMF | DDQ, CH₂Cl₂/H₂O or TFA, CH₂Cl₂ | High | [4] |
| Benzylic Alcohol | Benzyl (Bn) | Benzyl Bromide, NaH, THF | H₂, Pd/C, EtOH | High | General |
| Benzylic Alcohol | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | High | [1] |
| Benzylic Bromide | (Implicitly protected by precursor) | - | - | - | - |
Experimental Protocols
Protocol 1: Oxidative Deprotection of the Methoxy Group to a Phenol using DDQ
This protocol describes the cleavage of the para-methoxybenzyl ether functionality, which is analogous to the methoxy group in the target molecule, to yield the corresponding phenol. This method is often chemoselective and can be performed in the presence of other protecting groups like benzyl ethers.[4]
Reaction:
Materials:
-
p-Methoxybenzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the p-methoxybenzyl-protected compound (1 equivalent) in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Wash the mixture with saturated aqueous Na₂S₂O₃ solution to remove excess DDQ, followed by washing with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenol.
Protocol 2: Protection of a Phenol as a Benzyl Ether
This protocol is relevant if the methoxy group of this compound is first cleaved to a phenol, which then requires protection before further manipulation of the benzylic bromide.
Reaction:
Materials:
-
Phenolic substrate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1 equivalent) in DMF, add K₂CO₃ (2-3 equivalents).
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the benzyl ether.
Logical Workflow for Protecting Group Strategy
The choice of protecting group strategy depends on the desired synthetic outcome. The following diagram illustrates a logical workflow for deciding on a protecting group strategy when using this compound.
Caption: Decision workflow for protecting group strategy.
Experimental Workflow for Orthogonal Synthesis
The following diagram illustrates a potential multi-step synthesis workflow employing an orthogonal protecting group strategy.
Caption: Orthogonal synthesis workflow example.
Conclusion
The successful implementation of multi-step syntheses involving this compound hinges on the judicious selection and application of protecting group strategies. By understanding the relative reactivity of the benzylic bromide and the methoxy group, and by employing orthogonal protection and deprotection schemes, researchers can effectively navigate complex synthetic pathways to achieve their target molecules with high efficiency and selectivity. The protocols and workflows provided herein serve as a foundational guide for developing robust synthetic routes utilizing this valuable chemical intermediate.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Pharmaceutical compositions for inhalation - Patent US-8048451-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tyrosine Phosphatase Inhibitors Utilizing 2-(Bromomethyl)-1-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential tyrosine phosphatase inhibitors, with a specific focus on the versatile starting material, 2-(bromomethyl)-1-fluoro-4-methoxybenzene. This document outlines a representative synthetic protocol, methods for biochemical and cellular characterization, and the relevant biological context for targeting protein tyrosine phosphatases (PTPs), particularly Protein Tyrosine Phosphatase 1B (PTP1B).
Introduction
Protein tyrosine phosphatases are a family of enzymes that play a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Their activity is essential for regulating a wide array of cellular processes, including growth, differentiation, metabolism, and immune response. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, autoimmune disorders, and metabolic diseases.
PTP1B, in particular, has emerged as a significant therapeutic target, especially for type 2 diabetes and obesity. PTP1B negatively regulates the insulin and leptin signaling pathways. Therefore, the inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity and promoting weight loss.
The fluorinated aromatic scaffold of 2-(bromomethyl)-1-fluoro-4-methoxybenzene makes it an attractive building block for the synthesis of novel PTP inhibitors. The presence of the fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the methoxy group can be involved in key interactions with the target enzyme. The bromomethyl group provides a reactive handle for the facile introduction of this substituted benzyl moiety into various molecular scaffolds. Notably, 2-(bromomethyl)-1-fluoro-4-methoxybenzene itself has been identified as an inhibitor of tyrosine phosphatase, highlighting the potential of this chemical motif.[1]
Representative Synthesis of a PTP1B Inhibitor
Scheme 1: Proposed Synthesis of (2-(2-fluoro-5-methoxybenzyl)oxy)acetic acid
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. The primary synthetic route involves the benzylic bromination of 2-fluoro-4-methoxytoluene, a reaction susceptible to several side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I minimize this?
A1: The formation of 1-(dibromomethyl)-2-fluoro-4-methoxybenzene is a common side reaction resulting from over-bromination. Here are several strategies to enhance the selectivity for the mono-brominated product:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) in a stoichiometric amount or with only a slight excess (e.g., 1.05-1.1 equivalents) relative to the starting material, 2-fluoro-4-methoxytoluene.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise or as a slurry over an extended period. This maintains a low concentration of bromine radicals and molecular bromine, which can reduce the likelihood of a second bromination event.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
NBS Quality: The purity of NBS can significantly impact the outcome. Different batches of NBS may contain varying amounts of bromine and HBr as impurities, which can accelerate the reaction and lead to more di-bromination.[1]
Q2: I am observing bromination on the aromatic ring. What causes this and how can I prevent it?
A2: Aromatic ring bromination is a competing electrophilic substitution reaction. The methoxy group on your starting material is a strong activating group, making the ring susceptible to this side reaction.
-
Solvent Choice: The choice of solvent is critical. Non-polar solvents such as carbon tetrachloride (CCl₄) or trifluorotoluene are known to favor the radical pathway of the Wohl-Ziegler reaction.[2] Using more polar solvents can promote ionic pathways that lead to electrophilic aromatic bromination.
-
Avoid Acidic Conditions: Brønsted acids can catalyze ring bromination.[3] Ensure your glassware is dry and that the NBS has not significantly decomposed to release HBr.
-
Use Radical-Specific Conditions: Employ a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and/or a light source (UV lamp) to specifically promote the desired benzylic bromination.
Q3: The reaction is not initiating or is very sluggish. What should I do?
A3: A slow or non-starting reaction is typically due to issues with radical initiation.
-
Initiator Activity: Ensure your radical initiator is fresh. AIBN and BPO can degrade over time.
-
Light Source: If using photochemical initiation, make sure your lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction.
-
Temperature: The reaction usually requires heating to the boiling point of the solvent to facilitate thermal decomposition of the initiator and propagate the radical chain reaction.[2]
-
Inhibitors: Ensure the starting material and solvent are free from radical inhibitors. Purification of the starting material may be necessary.
Q4: What are the expected positions of aromatic ring bromination?
A4: The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The directing effects of these two groups will influence the position of any electrophilic bromination. The most likely positions for ring bromination on 2-fluoro-4-methoxytoluene are ortho and para to the strongly activating methoxy group. A theoretical analysis would be needed to definitively predict the major ring-brominated isomer.
Experimental Protocols
Key Experiment: Benzylic Bromination of 2-fluoro-4-methoxytoluene
This protocol is a generalized procedure based on the principles of the Wohl-Ziegler reaction and should be optimized for specific laboratory conditions.
Materials:
-
2-fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add 2-fluoro-4-methoxytoluene and the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).
-
Heat the mixture to reflux with vigorous stirring. Initiation of the reaction is often indicated by more vigorous boiling.[2]
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is no longer observed. Note that the denser NBS is converted to the less dense succinimide, which will float.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to separate the desired this compound from side products.
Data on Side Reactions
| Condition | Starting Material | Mono-bromo Product | Di-bromo Product | Ring-brominated Product | Notes |
| A: Controlled | 2-fluoro-4-methoxytoluene | High Yield | Low Yield | Minimal | 1.05 eq. NBS, slow addition, non-polar solvent, radical initiator. |
| B: Excess NBS | 2-fluoro-4-methoxytoluene | Moderate Yield | High Yield | Minimal | >1.5 eq. NBS, all added at once. |
| C: Polar Solvent | 2-fluoro-4-methoxytoluene | Low Yield | Low Yield | Significant | Reaction in a polar solvent like acetonitrile. |
This table is illustrative and actual yields may vary.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in the benzylic bromination reaction.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(bromomethyl)-1-fluoro-4-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective purification of crude 2-(bromomethyl)-1-fluoro-4-methoxybenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of significant side products. | Optimize the reaction conditions (e.g., initiator concentration, reaction time). Consider a pre-purification step such as a wash with sodium bisulfite to remove excess bromine. |
| Presence of highly polar impurities (e.g., benzoic acid derivatives). | Wash the crude product solution with a mild base like sodium bicarbonate solution to remove acidic impurities.[1] | |
| Difficulty Separating from Starting Material (2-fluoro-5-methoxytoluene) via Column Chromatography | Similar polarity of the product and starting material. | Use a non-polar eluent system, such as hexane or a hexane/dichloromethane mixture. Benzyl bromide compounds are generally non-polar.[2] A gradient elution can be effective.[3] |
| Product Degradation During Purification | Hydrolysis of the benzyl bromide to the corresponding alcohol. | Avoid using protic solvents for prolonged periods. Ensure all solvents and reagents are anhydrous. Perform purification steps at lower temperatures if possible. |
| Exposure to light, which can promote radical decomposition. | Protect the compound from light during purification and storage.[1] | |
| Oily Product Instead of a Solid | Presence of residual solvents or impurities. | Attempt to recrystallize the product from a suitable solvent system. If that fails, re-purify using column chromatography with a very slow gradient. |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.[4] A co-solvent system (e.g., hexane/ethyl acetate) can also be effective.[5] |
| Yellow or Brown Discoloration of the Final Product | Presence of trace bromine or other colored impurities. | Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. Passing the product through a short plug of basic alumina may also remove some colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-(bromomethyl)-1-fluoro-4-methoxybenzene synthesized via radical bromination?
A1: Common impurities include unreacted starting material (2-fluoro-5-methoxytoluene), dibrominated side products (2-(dibromomethyl)-1-fluoro-4-methoxybenzene), and oxidation byproducts such as 2-fluoro-5-methoxybenzaldehyde and 2-fluoro-5-methoxybenzoic acid, which can form if the benzylic radical reacts with oxygen.[1]
Q2: How can I effectively remove excess N-bromosuccinimide (NBS) and succinimide after the reaction?
A2: After the reaction, the mixture can be cooled and the precipitated succinimide can be removed by filtration. The filtrate can then be washed with water to remove any remaining succinimide and other water-soluble impurities.
Q3: What is the recommended method for long-term storage of purified 2-(bromomethyl)-1-fluoro-4-methoxybenzene?
A3: Due to its lachrymatory nature and potential for hydrolysis, it is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) and protected from light.[1]
Q4: Can I use distillation to purify 2-(bromomethyl)-1-fluoro-4-methoxybenzene?
A4: While vacuum distillation can be used for some benzyl bromides, it may not be ideal for this compound due to its potential for thermal instability.[6] If attempted, it should be done under high vacuum and at the lowest possible temperature.
Q5: My TLC shows that the product and a major impurity have very similar Rf values. What can I do?
A5: If standard silica gel chromatography is not effective, consider using a different stationary phase, such as alumina. Alternatively, derivatizing the impurity to something with a very different polarity can be an option. For instance, if the impurity is an alcohol, it can be converted to a more polar ester.
Experimental Protocols
General Work-up Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts, such as succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[1]
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) is often effective. Start with pure hexane to elute non-polar impurities. Benzyl bromide itself is quite non-polar.[3]
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which 2-(bromomethyl)-1-fluoro-4-methoxybenzene has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Good starting points for solvent screening include hexanes, heptane, or a mixture of ethyl acetate and hexanes.[5]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period, then filter hot to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
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For maximum yield, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Comparative Data for Purification Methods
The following table provides a summary of expected outcomes for different purification methods. The values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High purity achievable; good for separating close-running impurities. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | 95-99% | 50-70% | Simple, scalable, and can yield high-purity crystalline material. | Yield can be lower if the compound has some solubility in the cold solvent. |
| Washing/Extraction | 80-90% | >90% | Quick and effective for removing certain types of impurities (e.g., acidic or water-soluble). | Not effective for removing impurities with similar solubility to the product. |
Process Flow and Troubleshooting Diagrams
Caption: General workflow for the purification of 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
How to improve reaction yield for substitutions on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields for substitution reactions on 1-(bromomethyl)-2-fluoro-4-methoxybenzene.
Troubleshooting Guide
This guide addresses common issues encountered during substitution reactions with this compound, offering potential causes and solutions to enhance reaction outcomes.
Issue 1: Low or No Product Yield
-
Question: My substitution reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in substitution reactions involving this compound can stem from several factors related to the reactants' stability, reaction conditions, and potential side reactions. This benzylic bromide is activated towards nucleophilic substitution; however, its electron-rich nature can also lead to challenges.
-
Potential Cause 1: Degradation of Starting Material: this compound can be susceptible to degradation, especially if stored improperly or exposed to moisture or light for extended periods. Ensure the starting material is pure and stored under an inert atmosphere.
-
Potential Cause 2: Inappropriate Solvent Choice: The choice of solvent is critical for substitution reactions. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[1][2] For reactions that may proceed via an SN1 pathway, polar protic solvents can stabilize the carbocation intermediate.
-
Potential Cause 3: Weak Nucleophile or Insufficient Base: The nucleophilicity of the reacting partner is paramount. If using a weakly nucleophilic species (e.g., an alcohol or a secondary amine), a strong base is required to deprotonate it and form a more potent nucleophile (an alkoxide or an amide).[3][4] Common bases for generating alkoxides include sodium hydride (NaH) or potassium hydride (KH). For aryl ethers, bases like NaOH, KOH, or K2CO3 can be effective.[1]
-
Potential Cause 4: Competing Elimination (E2) Reaction: Although less common for primary benzylic halides, the use of a sterically hindered or a very strong base can promote the E2 elimination side reaction, leading to the formation of a styrene derivative.[2][5] Using a less hindered base and optimizing the temperature can help minimize this side product.
-
Solution Workflow:
Figure 1. Troubleshooting workflow for low reaction yield.
-
Issue 2: Formation of Multiple Products
-
Question: My reaction is yielding a mixture of products, making purification difficult and lowering the yield of the desired compound. What are the likely side reactions and how can I improve selectivity?
-
Answer: The formation of multiple products often indicates the occurrence of side reactions. For substitutions on this compound, common side reactions include over-alkylation, elimination, and reactions involving the aromatic ring under certain conditions.
-
-
Solution: Use a large excess of the amine nucleophile to favor the mono-alkylation product. Alternatively, using a protecting group on the amine that can be removed after the reaction can prevent over-alkylation.
-
-
Potential Cause 2: C- vs. O-Alkylation: For phenoxide nucleophiles, both C-alkylation and O-alkylation can occur.[1] The solvent can influence the selectivity.
-
Solution: Polar aprotic solvents generally favor O-alkylation. Using phase-transfer catalysis can also improve the selectivity for O-alkylation.
-
-
Potential Cause 3: Elimination Reaction: As mentioned previously, a strong, bulky base can lead to the formation of an alkene byproduct via an E2 elimination pathway.[5]
-
Solution: Use a non-hindered base and maintain the lowest effective reaction temperature.
-
-
Issue 3: Reaction is Sluggish or Requires Harsh Conditions
-
Question: The substitution reaction is very slow and requires high temperatures, which leads to decomposition. How can I accelerate the reaction under milder conditions?
-
Answer: Sluggish reactions can often be accelerated by enhancing the reactivity of the nucleophile or by facilitating the interaction between the reactants, especially in biphasic systems.
-
Solution 1: Phase-Transfer Catalysis (PTC): PTC is an excellent technique for accelerating reactions between reactants in different phases (e.g., a solid salt and a solution of the benzyl bromide in an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs. This often leads to faster reactions at lower temperatures and with higher yields.[9]
Figure 2. Workflow for accelerating sluggish reactions using PTC.
-
Solution 2: Choice of Leaving Group: While you are starting with a bromide, for other syntheses it is worth noting that iodide is a better leaving group and would react faster. In some cases, in situ generation of the more reactive benzyl iodide from the bromide by adding a catalytic amount of an iodide salt (Finkelstein reaction) can accelerate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which reaction mechanism (SN1 or SN2) is more likely for substitutions on this compound?
A1: As a primary benzylic halide, this compound will predominantly react via an SN2 mechanism .[10] The SN2 pathway is favored for primary halides due to minimal steric hindrance at the reaction center.[5] However, the presence of the electron-donating methoxy group and the benzene ring can stabilize a potential carbocation intermediate, so a minor SN1 component cannot be entirely ruled out, especially with poor nucleophiles in polar protic solvents.
Q2: How does the fluoro substituent at the 2-position affect the reactivity?
A2: The fluorine atom at the ortho position is an electron-withdrawing group via induction, which can slightly decrease the electron density of the benzene ring. However, its effect on the benzylic carbon's reactivity in a substitution reaction is generally considered to be minor compared to the activating effect of the para-methoxy group. The primary electronic influence on the benzylic position comes from the resonance donation of the methoxy group.
Q3: What are the optimal conditions for Williamson ether synthesis with this compound and a phenolic nucleophile?
A3: For a Williamson ether synthesis with a phenol, you would typically use a base to deprotonate the phenol to the more nucleophilic phenoxide.
-
Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective and commonly used bases for this transformation.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended to promote the SN2 reaction.[2]
-
Temperature: The reaction is often carried out at room temperature to moderately elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield, especially if the phenoxide salt has low solubility in the organic solvent.
Q4: How can I avoid the formation of diaryl ether as a side product?
A4: Diaryl ether formation is generally not a significant side reaction in the Williamson ether synthesis where an alkyl halide is reacted with a phenoxide. It is more of a concern in Ullmann-type couplings. To ensure the desired alkyl aryl ether is the major product, use the phenoxide as the nucleophile and the benzyl bromide as the electrophile.
Quantitative Data on Substitution Reactions
The following tables summarize typical yields for substitution reactions on substituted benzyl bromides, providing an estimate of what can be expected for this compound based on reactions with analogous substrates.
Table 1: O-Alkylation (Williamson Ether Synthesis)
| Nucleophile | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Phenol | K2CO3 | DMF | None | 80 | ~85-95 | General Knowledge |
| 4-Nitrophenol | K2CO3 | Acetonitrile | TBAB | Reflux | >90 | General Knowledge |
| Methanol | NaH | THF | None | RT | >90 | [11] |
| Benzyl alcohol | KOH | Toluene | None | Reflux | 97 | [12] |
Table 2: N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Notes | Reference |
| Aniline | K2CO3 | DMF | 100 | ~70-85 | Use of excess aniline recommended | [13] |
| Benzylamine | Et3N | CH2Cl2 | RT | >90 | Potential for over-alkylation | General Knowledge |
| Phthalimide | K2CO3 | DMF | 100 | >90 | Gabriel synthesis for primary amines | [7] |
Table 3: S-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | NaOH | Ethanol/H2O | RT | >95 | [10] |
| 4-Methylthiophenol | K2CO3 | Dioxane | 110 | 85 | [14] |
| Thiourea | None | Methanol | Reflux | >90 | Forms isothiuronium salt, then hydrolyzed |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzyl Phenyl Ether (O-Alkylation)
-
To a solution of phenol (1.0 eq) in DMF (0.5 M) is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.1 eq) is added to the reaction mixture.
-
The reaction is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
Protocol 2: Synthesis of N-(2-Fluoro-4-methoxybenzyl)aniline (N-Alkylation)
-
To a solution of aniline (2.0 eq) in DMF (0.5 M) is added potassium carbonate (1.5 eq).
-
This compound (1.0 eq) is added to the mixture.
-
The reaction is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is cooled, diluted with water, and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the secondary amine.
Protocol 3: Synthesis of 2-Fluoro-4-methoxybenzyl Phenyl Sulfide (S-Alkylation)
-
To a solution of thiophenol (1.0 eq) in ethanol (0.5 M) is added an aqueous solution of sodium hydroxide (1.1 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of this compound (1.05 eq) in ethanol is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give the desired thioether.[10]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 11. wiserpub.com [wiserpub.com]
- 12. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Degradation and stability issues of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and stability of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound, a substituted benzyl bromide, is susceptible to degradation primarily through nucleophilic substitution reactions. Key factors include:
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Solvent Polarity and Protic Nature: Protic solvents like water and alcohols can act as nucleophiles, leading to solvolysis (e.g., hydrolysis to form the corresponding benzyl alcohol).
-
Presence of Nucleophiles: Contaminants or reagents with nucleophilic character (e.g., amines, bases, water) will react with the compound, leading to the displacement of the bromide.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Similar to other benzyl halides, this compound may be sensitive to light, which can promote radical-mediated degradation pathways.[1][3]
-
pH: Basic conditions can introduce hydroxide ions, which are strong nucleophiles and will readily degrade the compound. Acidic conditions might also promote hydrolysis, although typically at a slower rate than under basic conditions.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To minimize degradation, it is crucial to store the compound under controlled conditions. General recommendations for benzyl bromides suggest the following:
-
Storage of the neat compound: Store in a cool, dry, and dark place in a tightly sealed container.[1][3] An inert atmosphere (e.g., argon or nitrogen) is recommended to exclude moisture and oxygen.
-
Storage of solutions: If solutions must be stored, use anhydrous, aprotic solvents and maintain the same cool, dark, and inert atmosphere conditions. Storage of solutions for extended periods is generally not recommended due to the compound's reactivity.
Q3: In which common laboratory solvents is this compound likely to be unstable?
A3: The compound is expected to be unstable in:
-
Protic solvents: Water, methanol, ethanol, and other alcohols will lead to solvolysis.
-
Nucleophilic aprotic solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while often used for reactions, can contain water impurities and may not be suitable for long-term storage.
-
Basic solutions: Any solvent containing basic additives or impurities will cause rapid degradation.
For reactions, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are generally preferred, provided they are anhydrous.
Q4: What are the visible signs of degradation of this compound?
A4: While visual inspection is not a definitive measure of purity, signs of degradation can include:
-
Color change: The appearance of a yellow or brownish tint in a previously colorless solution.
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Precipitate formation: The formation of solid byproducts.
-
Pressure buildup: Decomposition can generate gaseous byproducts like hydrogen bromide, leading to pressure buildup in sealed containers.[4]
It is crucial to rely on analytical techniques like NMR, HPLC, or GC-MS to accurately assess the purity and degradation of the compound.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product in a reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound starting material. | 1. Verify Purity: Analyze the starting material using a suitable analytical technique (e.g., NMR, HPLC) to confirm its purity before use. 2. Improve Storage: Ensure the compound is stored under cool, dark, dry, and inert conditions. 3. Use Fresh Material: If the purity is questionable, use a freshly opened bottle or a newly synthesized batch. |
| Reaction with solvent or impurities. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere. 2. Purify Reagents: Ensure other reagents are free from nucleophilic impurities (e.g., water, amines). |
| Incompatible reaction conditions. | 1. Avoid Basic Conditions (unless intended): If the reaction does not require a base, ensure the reaction mixture is not basic. 2. Control Temperature: Run the reaction at the recommended temperature. Avoid excessive heating. |
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis or solvolysis. | 1. Identify Byproduct: Characterize the byproduct (e.g., by mass spectrometry). The corresponding benzyl alcohol or ether (from an alcohol solvent) are common byproducts. 2. Strict Anhydrous Conditions: Implement rigorous anhydrous techniques for all reagents and glassware. |
| Side reactions with other functional groups. | 1. Review Reaction Scheme: Evaluate the compatibility of all functional groups present in the reaction with a reactive benzyl bromide. 2. Protecting Groups: Consider the use of protecting groups if necessary. |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in Solution by HPLC
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Ensure the solvent is of high purity and anhydrous if assessing stability in a non-protic solvent.
-
-
Sample Incubation:
-
Aliquot the solution into several sealed vials to be stored under different conditions (e.g., room temperature, 40°C, exposure to ambient light, protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.
-
Column: A C18 reverse-phase column is generally suitable.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Quantification: Use the peak area of the this compound peak to determine its concentration at each time point. An internal standard can be used for more accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate for each condition.
-
Data Presentation
Table 1: Properties and Hazards of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrFO | [5] |
| Molecular Weight | 219.05 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [5] |
Visualization
Below is a troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(bromomethyl)-1-fluoro-4-methoxybenzene in alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My alkylation reaction is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
Low or no conversion in alkylation reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene can stem from several factors. Here's a systematic guide to troubleshooting this issue:
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Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate your nucleophile effectively. For N-alkylation of amines or O-alkylation of phenols, a variety of bases can be employed. Weak bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times. Consider switching to a stronger base. For instance, in N-alkylation, using a stronger, non-nucleophilic base can be beneficial.
-
Poor Solubility: The insolubility of reactants, particularly the nucleophile or the base, in the chosen solvent can significantly hinder the reaction rate. If you observe poor solubility, consider switching to a more polar aprotic solvent like DMF or DMSO.[1] In some cases, using a phase-transfer catalyst can also improve the reaction outcome when dealing with insoluble bases.
-
Reaction Temperature is Too Low: Alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. However, be mindful that excessive heat can lead to side reactions. It is advisable to perform small-scale experiments at varying temperatures to find the optimal condition.
-
Decomposition of the Alkylating Agent: 2-(bromomethyl)-1-fluoro-4-methoxybenzene, like other benzylic bromides, can be susceptible to hydrolysis, especially in the presence of water and a base.[2] Ensure that your solvent and reagents are anhydrous. The use of a mild inorganic base such as sodium bicarbonate (NaHCO₃) can sometimes circumvent this problem in aqueous media.[3]
-
Steric Hindrance: Significant steric bulk around the nucleophilic center can impede the approach of the alkylating agent. In such cases, prolonged reaction times, higher temperatures, or the use of a less hindered base might be necessary.
2. I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
The formation of multiple products is a common challenge. Here are the most likely side reactions and strategies to mitigate them:
-
Over-alkylation (for primary and secondary amines): Primary and secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[4][5][6][7] To favor mono-alkylation, use a large excess of the amine relative to the alkylating agent.[8]
-
Elimination Reaction: Competition between substitution (SN2) and elimination (E2) is possible, especially with sterically hindered bases or at higher temperatures.[9][10][11][12] This would lead to the formation of a styrene derivative. To favor substitution, use a less hindered base and avoid excessively high temperatures.
-
Homocoupling of the Alkylating Agent: Benzylic bromides can undergo homocoupling to form a bibenzyl derivative, particularly in the presence of certain metals or under reductive conditions.[13][14][15][16] Ensure your reaction setup is free from contaminants that could catalyze this side reaction.
-
Hydrolysis of the Alkylating Agent: As mentioned earlier, the presence of water can lead to the hydrolysis of 2-(bromomethyl)-1-fluoro-4-methoxybenzene to the corresponding benzyl alcohol.[2][17] Using anhydrous conditions is crucial.
3. How do I choose the appropriate base and solvent for my alkylation reaction?
The choice of base and solvent is critical for the success of the alkylation.
-
Base Selection:
-
For N-alkylation of amines: Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. The choice depends on the reactivity of the amine and the desired reaction conditions. For less reactive amines, stronger bases might be necessary.
-
For O-alkylation of phenols: Weak inorganic bases like K₂CO₃ are often sufficient to deprotonate the phenol.
-
-
Solvent Selection:
-
Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve a wide range of reactants and facilitate SN2 reactions.[1]
-
Less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, depending on the solubility of the substrates.
-
For reactions with inorganic bases that have low solubility, the addition of a phase-transfer catalyst can be beneficial.
-
4. What is the best way to monitor the progress of my alkylation reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.
-
TLC Analysis: Spot the reaction mixture alongside the starting materials (your nucleophile and 2-(bromomethyl)-1-fluoro-4-methoxybenzene) on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation of the spots.
5. I have completed my reaction. What is a general procedure for workup and purification?
A typical workup and purification protocol is as follows:
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[18] The choice of eluent will depend on the polarity of the product, as determined by TLC analysis.
Quantitative Data Summary
The following table provides a general overview of reaction conditions for alkylation reactions with substituted benzyl bromides. Note that optimal conditions for 2-(bromomethyl)-1-fluoro-4-methoxybenzene may vary and should be determined experimentally.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, NEt₃, DIPEA | ACN, DMF, DMSO | 25 - 100 | Moderate to High | [General Knowledge] |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, ACN, DMF | 25 - 80 | High | [General Knowledge] |
| Thiol | K₂CO₃, NaH | DMF, THF | 0 - 50 | High | [General Knowledge] |
| Carbanion (e.g., from malonates) | NaH, NaOEt | THF, EtOH | 0 - 60 | Moderate to High | [General Knowledge] |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine:
-
To a solution of the primary amine (1.2 equivalents) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.0 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. organic chemistry - When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. orgsyn.org [orgsyn.org]
Optimization of reaction conditions (solvent, temperature, base) for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
Welcome to the technical support center for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as an alkylating agent. Due to the benzylic bromide, it is reactive towards a wide range of nucleophiles, making it suitable for introducing the 2-fluoro-4-methoxybenzyl group onto various substrates, such as amines, phenols, thiols, and carbanions. This moiety is often incorporated into molecules in medicinal chemistry and materials science.
Q2: What are common solvents for reactions involving this reagent?
A2: The choice of solvent is crucial for a successful reaction. Common solvents include polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and acetone, as well as ethereal solvents like tetrahydrofuran (THF). The selection depends on the solubility of the substrates and the nature of the nucleophile and base.
Q3: Which bases are typically recommended for alkylation reactions with this compound?
A3: Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are a good starting point.[1] For sensitive substrates or when a stronger, non-nucleophilic base is required, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.
Q4: What is the typical temperature range for reactions with this compound?
A4: Reactions are often carried out at room temperature. However, for less reactive nucleophiles, gentle heating (e.g., 40-80 °C) may be necessary. It is advisable to monitor the reaction by TLC or LC-MS to avoid decomposition of the starting material or product at elevated temperatures.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method. A stain that visualizes the starting material and product (e.g., potassium permanganate or UV light if the compounds are UV-active) should be used. For more quantitative analysis, techniques like LC-MS or GC-MS are recommended.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. Consider using a stronger base or a combination of bases. For example, if using K₂CO₃ with a weakly acidic phenol, switching to Cs₂CO₃ or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve results. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and any signs of decomposition. |
| Inappropriate Solvent | The chosen solvent may not be optimal for the reaction. Refer to the solvent selection table below and consider switching to a more suitable solvent. For instance, DMF can enhance the rate of Sₙ2 reactions. |
| Degraded Alkylating Agent | This compound can be sensitive to moisture and light.[2] Ensure it has been stored properly and consider using a fresh batch. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Over-alkylation (e.g., dialkylation of a primary amine) | Use a larger excess of the nucleophile relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture containing the nucleophile and base. |
| Elimination Side Products | This can occur with sterically hindered nucleophiles or at high temperatures. Try running the reaction at a lower temperature or using a less hindered, stronger nucleophile if possible. |
| Hydrolysis of the Benzyl Bromide | Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of the corresponding benzyl alcohol.[2] |
| Wurtz Coupling By-product | This self-coupling of the benzyl bromide can sometimes be observed. Using a more dilute reaction mixture may help to minimize this bimolecular side reaction. |
Data Presentation: Reaction Condition Optimization
Table 1: Solvent Selection Guide
| Solvent | Dielectric Constant (ε) | Typical Use Case | Potential Issues |
| Acetonitrile (MeCN) | 37.5 | General purpose, good for a wide range of nucleophiles. | Can be challenging to remove under vacuum. |
| Dimethylformamide (DMF) | 36.7 | Promotes Sₙ2 reactions; good for less reactive nucleophiles. | High boiling point, can be difficult to remove completely. |
| Acetone | 21 | Good for reactions with carbonate bases due to their partial solubility. | Low boiling point may limit the reaction temperature. |
| Tetrahydrofuran (THF) | 7.6 | Useful for reactions involving organometallic reagents or when a less polar environment is needed. | Can form peroxides; must be properly stored. |
| Dichloromethane (DCM) | 9.1 | Good for reactions at or below room temperature. | Can react with some nucleophiles. |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Strength | Typical Use Case |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate | General purpose for phenols, carboxylic acids, and some amines.[1] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Moderate | More soluble than K₂CO₃, often leading to faster reactions. |
| Triethylamine (TEA) | 10.8 | Moderate (Organic) | Scavenger for HBr produced in the reaction; good for amine alkylations. |
| DIPEA | 11.0 | Moderate (Sterically Hindered) | Non-nucleophilic base, useful when the nucleophilicity of the base is a concern. |
| Sodium Hydride (NaH) | ~35 | Strong | For deprotonating weakly acidic nucleophiles like alcohols. Requires anhydrous conditions. |
Experimental Protocols
General Protocol for N-Alkylation of an Aniline
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To a solution of the aniline (1.0 equiv.) in acetonitrile (0.1 M), add potassium carbonate (1.5 equiv.).
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Stir the mixture at room temperature for 10 minutes.
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Add a solution of this compound (1.1 equiv.) in acetonitrile.
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Stir the reaction mixture at room temperature, or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture to remove the inorganic base.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol
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Dissolve the phenol (1.0 equiv.) in acetone (0.1 M).
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Add potassium carbonate (2.0 equiv.).
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Add this compound (1.2 equiv.).
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Heat the mixture to reflux and stir until the starting material is consumed (as monitored by TLC).
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Cool the reaction mixture to room temperature and filter off the solids.
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Evaporate the solvent from the filtrate.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product for further purification.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for reaction optimization.
References
Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene preparations
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of impurities from preparations of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude preparation of this compound?
A1: The synthesis of this compound, typically via radical bromination of 2-fluoro-4-methoxytoluene, can lead to several common impurities. Identifying these is the first step in selecting an appropriate purification strategy.
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Unreacted Starting Material: 2-Fluoro-4-methoxytoluene may remain if the reaction has not gone to completion.
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Over-brominated Byproduct: 1-(Dibromomethyl)-2-fluoro-4-methoxybenzene is a common side product in radical bromination reactions.
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Hydrolysis Product: (2-Fluoro-4-methoxyphenyl)methanol can form if the product is exposed to moisture. Benzyl bromides are known to be sensitive to hydrolysis.
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Oxidation Product: 2-Fluoro-4-methoxybenzaldehyde may be present, often arising from the oxidation of the hydrolysis product.
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Ring-Brominated Isomers: Although less common under radical conditions, bromination on the aromatic ring can occur, leading to isomeric impurities.
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Reagent Byproducts: For instance, if N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a byproduct.
Q2: My crude product is an oil/dark-colored solid. What is the likely cause and how can I purify it?
A2: An oily or dark-colored crude product often indicates the presence of multiple impurities, particularly polymeric materials or colored byproducts from the bromination reaction. A multi-step purification approach is recommended. Start with a simple aqueous wash to remove water-soluble impurities, followed by either column chromatography for complex mixtures or recrystallization if the product is a solid.
Q3: I am having trouble separating the product from the dibrominated byproduct by column chromatography. What can I do?
A3: The polarity of the monobrominated and dibrominated products can be quite similar, making separation challenging. Here are a few tips:
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Solvent System Optimization: Use a low-polarity eluent system. A gradient elution starting from 100% hexanes and slowly increasing the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane can improve separation.
-
High-Performance Column: Utilize a high-performance flash chromatography column with smaller particle size silica gel for better resolution.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.
Q4: After purification, my product degrades upon storage. How can I improve its stability?
A4: this compound is a reactive compound susceptible to hydrolysis and photodecomposition. For enhanced stability:
-
Dryness: Ensure the purified product is completely dry before storage.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Keep the product at a low temperature (2-8 °C is often recommended).
-
Light Protection: Store in an amber vial or a container protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Aqueous Wash | Presence of non-polar impurities (e.g., starting material, dibrominated product). | Proceed with column chromatography or recrystallization for further purification. |
| Co-elution of Product and Impurities during Column Chromatography | Inappropriate solvent system or overloaded column. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Use a less polar solvent system and consider a gradient elution. Reduce the amount of crude material loaded onto the column. |
| Product Fails to Crystallize During Recrystallization | Incorrect solvent choice; presence of oily impurities preventing crystallization. | Screen a variety of solvents or solvent mixtures. If the product oils out, try adding a small amount of a non-polar "anti-solvent" to induce crystallization. A preliminary purification by column chromatography may be necessary to remove oils. |
| Low Recovery After Purification | Product loss during multiple purification steps; product degradation. | Minimize the number of transfers and handle the material carefully. Ensure all workup and purification steps are performed promptly and with dry solvents to prevent hydrolysis. |
Experimental Protocols
Aqueous Workup for Removal of Water-Soluble Impurities
This procedure is a recommended first step after synthesis to remove acidic byproducts and water-soluble reagents like succinimide.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
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Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts like HBr).
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Water.
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Brine (saturated aqueous sodium chloride solution) to aid in the separation of the layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Column chromatography is effective for separating the target compound from impurities with different polarities.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for benzyl bromides is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.3.
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Column Packing: Prepare a silica gel column using the chosen eluent.
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Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent (e.g., 100% hexanes) and gradually increasing the polarity, can be very effective for separating closely eluting compounds.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
If the crude product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexanes, heptane, or mixtures of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide representative data on the effectiveness of different purification methods. The exact values can vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Primary Impurities Removed |
| Aqueous Wash | 70-85% | 80-90% | >95% | Acidic byproducts, succinimide |
| Column Chromatography | 80-90% | >98% | 70-85% | Starting material, dibrominated product, oxidation products |
| Recrystallization | 85-95% | >99% | 80-90% | Isomeric impurities, starting material, dibrominated product |
Table 2: Example TLC Data for Purification Monitoring
| Compound | Typical Rf Value (9:1 Hexanes:Ethyl Acetate) | Visualization |
| 2-Fluoro-4-methoxytoluene (Starting Material) | ~0.6 | UV |
| This compound (Product) | ~0.4 | UV |
| 1-(Dibromomethyl)-2-fluoro-4-methoxybenzene (Byproduct) | ~0.5 | UV |
| (2-Fluoro-4-methoxyphenyl)methanol (Hydrolysis Product) | ~0.2 | UV |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Logical Relationships of Impurities and Purification Methods
Alternative solvent systems for reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative solvent systems, troubleshooting, and frequently asked questions (FAQs) for reactions involving 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene, and what are their primary limitations?
A1: Traditionally, polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are employed for nucleophilic substitution reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. These solvents are favored because they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself relatively free to attack the electrophilic benzylic carbon. This generally leads to faster reaction rates for S(_N)2-type reactions.[1][2]
However, these conventional solvents have notable drawbacks:
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Toxicity and Environmental Concerns: Many are classified as hazardous substances, posing risks to researchers and the environment.
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High Boiling Points: Solvents like DMF can be difficult to remove post-reaction, often requiring high temperatures which can be detrimental to sensitive products.
-
Potential for Side Reactions: At elevated temperatures, DMF can decompose to dimethylamine, which can act as a nucleophile and lead to impurities.[3]
Q2: Are there "greener" or more sustainable alternative solvents for reactions with this compound?
A2: Yes, the development of greener solvent alternatives is a key focus in modern chemistry. For reactions with benzyl bromides, several more environmentally benign options are being explored:
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Esters: Ethyl acetate is a less toxic alternative with a lower boiling point than DMF, facilitating easier work-up.
-
Ethers: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a promising substitute for other ether solvents.
-
Carbonates: Dimethyl carbonate (DMC) and propylene carbonate (PC) are considered green solvents due to their low toxicity and biodegradability.[4][5]
-
Ionic Liquids (ILs): These can act as both solvent and catalyst, though their viscosity and cost can be a consideration.
-
Solvent-Free Conditions: In some cases, reactions can be run neat or with a solid support, eliminating the need for a solvent altogether.[5]
Q3: How does the choice of solvent affect the reaction rate and yield?
A3: The solvent plays a critical role in the kinetics and outcome of nucleophilic substitution reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents are generally preferred for S(_N)2 reactions involving anionic nucleophiles. They do not strongly solvate the nucleophile, leaving it more available to react, thus increasing the reaction rate.[1][2]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile. This significantly slows down the S(_N)2 reaction rate.[1] While the reaction may still proceed, it often requires higher temperatures and longer reaction times, which can lead to the formation of byproducts.
-
Nonpolar Solvents (e.g., hexane, toluene): The reactants often have poor solubility in these solvents, leading to very slow or incomplete reactions.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor solubility of reactants: The nucleophile or base may not be sufficiently soluble in the chosen solvent. 2. Inactive nucleophile: The nucleophile may be too weak, or it may be deactivated by a protic solvent. 3. Steric hindrance: The nucleophile or substrate may be sterically bulky, slowing down the reaction. 4. Decomposition of the starting material: 2-(bromomethyl)-1-fluoro-4-methoxybenzene can be sensitive to strong bases or high temperatures. | 1. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. For phase-transfer catalysis, ensure the catalyst is appropriate for the solvent system. 2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH instead of K₂CO₃ for alcohols). Switch to a polar aprotic solvent to enhance nucleophilicity. 3. Increase the reaction temperature and/or time. Consider using a less hindered nucleophile if possible. 4. Add the benzyl bromide slowly to the reaction mixture at a lower temperature and then gradually warm to the desired reaction temperature. |
| Formation of Impurities/Side Products | 1. Elimination (E2) reaction: Strong, sterically hindered bases can promote the elimination of HBr to form a styrene derivative. 2. Over-alkylation: The product itself can act as a nucleophile, leading to multiple alkylations, especially with amines. 3. C-alkylation vs. O-alkylation: With phenoxides, alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen (O-alkylation). 4. Reaction with the solvent: At high temperatures, solvents like DMF can decompose and participate in the reaction. | 1. Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at the lowest effective temperature. 2. Use a stoichiometric amount of the alkylating agent or a slight excess of the nucleophile. 3. The solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. 4. Use a more stable solvent if high temperatures are required, or perform the reaction at a lower temperature for a longer duration. |
| Difficult Product Isolation | 1. High-boiling point solvent: Solvents like DMF and DMSO are difficult to remove under vacuum. 2. Emulsion formation during work-up: This is common when using DMF. | 1. If possible, use a lower-boiling point solvent like acetonitrile or ethyl acetate. For DMF, co-evaporation with a higher boiling point, non-polar solvent like toluene can aid in its removal. 2. During aqueous work-up, add brine to help break the emulsion. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Williamson ether synthesis, a common application of 2-(bromomethyl)-1-fluoro-4-methoxybenzene, with a generic phenol as the nucleophile. Please note that optimal conditions will vary depending on the specific nucleophile used.
| Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Acetonitrile (MeCN) | K₂CO₃ | 80 | 4-8 | 85-95 | Good balance of reactivity and ease of work-up. |
| N,N-Dimethylformamide (DMF) | K₂CO₃ or NaH | 25-60 | 2-6 | 90-98 | Excellent solubility for many reactants, but can be difficult to remove. |
| Acetone | K₂CO₃ | 56 (reflux) | 6-12 | 80-90 | Lower boiling point makes for easy removal, but solubility can be a limiting factor. |
| Tetrahydrofuran (THF) | NaH | 25-66 (reflux) | 4-10 | 85-95 | A good alternative to chlorinated solvents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | K₂CO₃ | 80 | 5-10 | 80-90 | A greener alternative to THF. |
| Ethyl Acetate | Cs₂CO₃ | 77 (reflux) | 8-16 | 75-85 | A less toxic, greener alternative, though may require a stronger base. |
| Dimethyl Carbonate (DMC) | K₂CO₃ | 90 (reflux) | 6-12 | 70-85 | A green solvent, but may require higher temperatures.[4][5] |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol using Acetonitrile
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (sufficient to make a 0.1-0.5 M solution).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow for Solvent Screening
Caption: A flowchart for screening alternative solvents.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making guide for low yield issues.
References
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. asccollegekolhar.in [asccollegekolhar.in]
- 5. researchgate.net [researchgate.net]
Managing the lability of the C-Br bond in 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
Technical Support Center: 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
This guide provides researchers, scientists, and drug development professionals with essential information for managing the inherent instability of the C-Br bond in this compound.
Frequently Asked Questions (FAQs)
FAQ 1: My stock of this compound shows signs of degradation (color change, multiple spots on TLC). What is causing this?
The lability of the C-Br bond is the primary cause of degradation. This reactivity is inherent to its structure as a benzylic bromide. The stability of the resulting benzylic carbocation is significantly enhanced by the electron-donating methoxy group on the aromatic ring through resonance, making the C-Br bond susceptible to cleavage.[1]
Key contributing factors to degradation include:
-
Nucleophiles: Trace amounts of water (hydrolysis), alcohols, or other nucleophiles can readily displace the bromide.
-
Temperature: Elevated temperatures accelerate the rate of both substitution and elimination reactions.
-
Light: Photochemical conditions can promote radical pathways, leading to decomposition.[2]
-
Trace Acids: The presence of acids, such as HBr formed during decomposition, can catalyze further degradation pathways.[3][4]
FAQ 2: What are the recommended storage and handling procedures for this compound?
To maximize shelf-life and ensure experimental reproducibility, strict storage and handling protocols are critical.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures (e.g., -20°C) to minimize thermal decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and oxygen.
-
Light: Protect from light by using amber vials or storing in a dark location.[5]
-
Purity: Ensure the material is free from acidic impurities, which can accelerate decomposition.
Handling Recommendations:
-
Always handle the compound under an inert atmosphere.
-
Use dry, aprotic solvents for preparing solutions.
-
Minimize the time the compound is exposed to ambient temperature and atmosphere.
FAQ 3: What are the most common degradation products I should be aware of?
Understanding the potential degradation pathways can aid in identifying impurities during analysis.
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-
Hydrolysis Product: (2-Fluoro-4-methoxyphenyl)methanol is formed by reaction with trace water.
-
Self-Alkylation Product: The reactive benzyl bromide can undergo Friedel-Crafts alkylation with another molecule of the starting material or related aromatic species in the reaction mixture.
-
Solvent Adducts: If dissolved in nucleophilic solvents like methanol or ethanol, the corresponding benzyl ether can form.
Troubleshooting Guides
Problem 1: My reaction yield is consistently low when using this reagent.
Low yields are often a direct consequence of reagent degradation either before or during the reaction.
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Corrective Actions:
-
Verify Reagent Quality: Before use, check the purity of the starting material via HPLC or ¹H NMR to ensure it has not degraded during storage.
-
Use Anhydrous Conditions: Employ anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
-
Control Temperature: Add the benzyl bromide to the reaction mixture at a lower temperature and then slowly warm to the target temperature if necessary.
-
Use Non-Nucleophilic Bases: If a base is required, select a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) over options like amines that can act as competing nucleophiles.
Problem 2: How can I monitor the stability of the compound under my specific experimental conditions?
A forced degradation study is the most effective way to assess stability and identify potential issues.[6]
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis.[6][7] It can separate the parent compound from its degradation products, allowing for accurate quantification of purity and stability over time.
-
Gas Chromatography (GC): As a volatile compound, GC coupled with a mass spectrometer (GC/MS) or an electron-capture detector (GC/ECD) is also a powerful tool for analysis.[8]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can provide a qualitative or semi-quantitative assessment of purity by showing the appearance of new signals corresponding to degradation products (e.g., the benzylic alcohol proton signal).
| Analytical Technique | Primary Use Case | Advantages | Considerations |
| HPLC-UV | Quantifying purity and degradation products | High sensitivity, accuracy, and versatility[6] | Requires method development |
| GC-MS | Identifying volatile degradation products | Excellent for compound identification[8] | Sample must be thermally stable for injection |
| ¹H NMR | Rapid purity assessment | Fast, provides structural information | Lower sensitivity compared to HPLC/GC |
Experimental Protocols
Protocol 1: Forced Degradation Study via HPLC
This protocol outlines a method to evaluate the stability of this compound in a given solvent or solution.
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Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10.0 mL of a dry, aprotic solvent (e.g., acetonitrile) in a volumetric flask to create a 1 mg/mL stock solution.
-
-
Time-Zero (T=0) Analysis:
-
Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system to determine the initial purity.
-
-
Application of Stress:
-
Store the stock solution under the desired stress condition (e.g., in a 40°C water bath, exposed to ambient light, or with a controlled amount of added water).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.
-
Dilute the aliquot to the same concentration as the T=0 sample.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percent purity of the parent compound at each time point relative to the T=0 sample.
-
Plot the percent purity versus time to determine the degradation rate.
-
| Stress Condition | Time Point | Purity (% Area) | Observations |
| Acetonitrile, 40°C | T=0 | 98.5% | - |
| T=4h | 96.2% | Minor peak corresponding to benzylic alcohol appears. | |
| T=24h | 85.1% | Significant increase in degradation product peaks. | |
| Acetonitrile + 1% H₂O, 25°C | T=0 | 98.5% | - |
| T=4h | 91.0% | Rapid formation of the hydrolysis product is observed. | |
| T=24h | 65.7% | Major peak is now the hydrolysis product. | |
| (Note: Data presented is illustrative.) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 5. aspirationsinstitute.com [aspirationsinstitute.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard laboratory method for synthesizing this compound?
The most common and established method is the free-radical bromination of the benzylic methyl group of 2-fluoro-4-methoxytoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now preferred.[1][2] The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light.[1][3]
Q2: My reaction shows low or no conversion of the starting material, 2-fluoro-4-methoxytoluene. What are the likely causes?
Low conversion can stem from several issues related to the reaction initiation and conditions:
-
Inactive Initiator: The radical initiator (e.g., AIBN) may have degraded. Ensure you are using a fresh or properly stored initiator.
-
Insufficient Initiation Energy: If using photochemical initiation, ensure the light source is of the correct wavelength and intensity to initiate the radical chain reaction.[4] For thermal initiation, confirm the reaction temperature is high enough to cause homolytic cleavage of the initiator.
-
Presence of Inhibitors: Radical scavengers, such as oxygen, can inhibit the reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results.
-
Reagent Quality: Ensure the NBS is of high purity and the solvent is anhydrous, as water can interfere with the reaction.
Q3: I am observing a significant amount of a di-brominated byproduct, 1-(Dibromomethyl)-2-fluoro-4-methoxybenzene. How can I minimize its formation?
The formation of di-brominated and other poly-brominated products is a common challenge, especially on a larger scale. Here are some strategies to improve selectivity for the mono-brominated product:
-
Control Stoichiometry: Use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material.[3] Using a large excess of NBS will drive the reaction towards di-bromination.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Temperature Control: In some cases, lower temperatures can favor mono-bromination, although this may also decrease the reaction rate.
-
Continuous Flow Synthesis: For large-scale operations, continuous flow reactors can offer superior control over reaction time and stoichiometry, minimizing the formation of byproducts.[3][4]
Q4: Instead of benzylic bromination, I am getting bromination on the aromatic ring. Why is this happening and how can I prevent it?
This issue arises from a competition between the desired free-radical pathway at the benzylic position and an undesired electrophilic aromatic substitution on the electron-rich ring.
-
Solvent Choice: The choice of solvent plays a critical role. Non-polar solvents like CCl₄ favor the radical pathway. Polar solvents, such as acetonitrile (CH₃CN), can promote the ionic, electrophilic pathway, leading to ring bromination.[5] The methoxy group is strongly activating, making the ring susceptible to electrophilic attack.[6]
-
Absence of Radical Initiators: If no radical initiator is present or it is ineffective, the electrophilic pathway may dominate.
-
Contamination: Acidic impurities can catalyze electrophilic aromatic bromination.
To prevent ring bromination, ensure you are using a non-polar solvent, a reliable radical initiator, and high-purity reagents.
Q5: What are the main challenges and considerations when scaling up this synthesis?
Scaling up benzylic bromination presents several challenges:
-
Heat Management: The reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and control selectivity.
-
Mass Transfer: In heterogeneous reactions involving solid NBS, efficient stirring is required to ensure good mixing and consistent reaction rates.
-
Photochemical Scale-up: For light-induced reactions, ensuring uniform light penetration throughout a large reactor volume is difficult. Continuous flow reactors with a high surface-area-to-volume ratio are highly advantageous for photochemical applications on a large scale.[3][4]
-
Safety: The product, this compound, is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated area. Traditional solvents like CCl₄ are toxic and environmentally harmful, and their use should be avoided in favor of safer alternatives like chlorobenzene or acetonitrile (while being mindful of its potential to promote ring bromination).[3][4]
Q6: What is the recommended work-up and purification procedure?
A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Filtering off the solid succinimide byproduct.
-
Washing the filtrate with an aqueous solution (e.g., sodium bicarbonate or sodium thiosulfate) to remove any remaining HBr or unreacted bromine.
-
Washing with brine and drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure.
The crude product can then be purified by recrystallization or column chromatography on silica gel to remove any remaining starting material or byproducts.
Data Presentation
Table 1: Typical Reaction Parameters for Benzylic Bromination
| Parameter | Condition | Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | Typically 1.0-1.1 equivalents.[3] |
| Solvent | Carbon Tetrachloride (CCl₄) | Traditional solvent, effective but hazardous.[1] |
| Acetonitrile (CH₃CN) | Safer alternative, but may require careful condition tuning to avoid ring bromination.[3][5] | |
| Chlorobenzene | A suitable alternative for flow chemistry.[4] | |
| Initiator | AIBN or Benzoyl Peroxide | For thermal initiation. |
| UV Lamp / Incandescent Bulb | For photochemical initiation.[3][6] | |
| Temperature | Reflux | Dependent on the solvent used (e.g., ~77°C for CCl₄). |
| Reaction Time | 1-6 hours | Highly variable; should be monitored. |
| Typical Yield | 70-90% | Dependent on substrate, conditions, and scale. |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive initiator; Insufficient initiation energy; Presence of inhibitors. | Use fresh initiator; Increase temperature or light intensity; Degas solvent and use an inert atmosphere. |
| Di-bromination | Excess NBS; Prolonged reaction time. | Use 1.0-1.1 eq. of NBS; Monitor reaction and stop upon completion. |
| Ring Bromination | Polar solvent; Absence of radical initiator; Acidic impurities. | Use a non-polar solvent; Ensure initiator is active; Use high-purity reagents. |
| Inconsistent Results on Scale-up | Poor heat/mass transfer; Inefficient light penetration. | Improve reactor design for better thermal management and stirring; Consider using a continuous flow reactor.[3][4] |
Experimental Protocols
Protocol: Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on common benzylic bromination methods.[1][3]
Materials:
-
2-fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-methoxytoluene (1.0 eq).
-
Add the solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography.
Visualizations
References
Validation & Comparative
Comparative NMR Spectral Analysis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene and Structural Analogues
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene against its structural analogues. Due to the limited availability of specific experimental data for the target compound, this analysis leverages data from closely related molecules to predict its spectral characteristics. This information is crucial for researchers in identifying and characterizing substituted benzyl bromide intermediates in multi-step organic syntheses.
Introduction
This compound is a functionalized aromatic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of fluoro, methoxy, and bromomethyl substituents on the benzene ring introduces a unique electronic environment, leading to a distinct NMR spectrum. Understanding these spectral features is paramount for reaction monitoring, purity assessment, and structural confirmation.
This guide presents a detailed comparison with three key structural analogues:
-
1-(Bromomethyl)-4-methoxybenzene: Lacks the fluorine substituent.
-
1-(Bromomethyl)-2-fluorobenzene: Lacks the methoxy substituent.
-
4-Fluoro-2-methoxybenzyl bromide: An isomer of the target compound.
By examining the ¹H and ¹³C NMR data of these analogues, we can deduce the influence of each substituent on the chemical shifts and coupling constants, thereby providing a robust prediction for the spectrum of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted and experimental NMR data for the target compound and its analogues. The predictions for this compound are based on the additive effects of the fluoro and methoxy substituents observed in the analogue spectra.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | Ar-H (ppm) | -CH₂Br (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~ 6.7-7.2 (m) | ~ 4.5 (s) | ~ 3.8 (s) |
| 1-(Bromomethyl)-4-methoxybenzene | 6.87 (d, J=8.6 Hz, 2H), 7.30 (d, J=8.6 Hz, 2H) | 4.49 (s, 2H) | 3.81 (s, 3H) |
| 1-(Bromomethyl)-2-fluorobenzene | 7.0-7.5 (m, 4H) | 4.55 (s, 2H) | - |
| 4-Fluoro-2-methoxybenzyl bromide | 6.6-7.2 (m, 3H) | 4.5 (s, 2H) | 3.8 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Ar-C (ppm) | -CH₂Br (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~ 102-160 (multiple signals, with C-F couplings) | ~ 25-30 | ~ 55-56 |
| 1-(Bromomethyl)-4-methoxybenzene | 114.2, 130.4, 130.5, 159.4 | 33.7 | 55.3 |
| 1-(Bromomethyl)-2-fluorobenzene | 115.6 (d, J=22 Hz), 124.5 (d, J=4 Hz), 129.4 (d, J=8 Hz), 131.2, 161.0 (d, J=247 Hz) | 26.1 (d, J=4 Hz) | - |
| 4-Fluoro-2-methoxybenzyl bromide | 101.5 (d, J=26 Hz), 110.6 (d, J=3 Hz), 128.8 (d, J=10 Hz), 159.2 (d, J=11 Hz), 162.8 (d, J=248 Hz) | 28.5 | 56.1 |
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogues.[1][2]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample or use 5-10 µL of a liquid sample.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Transfer the solution to a clean, 5 mm NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
3. ¹H NMR Acquisition:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for most organic molecules).
- Use a standard pulse-acquire sequence.
- Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
- The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.
4. ¹³C NMR Acquisition:
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans (e.g., 64-1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- A relaxation delay of 2-5 seconds is generally sufficient for protonated carbons, but longer delays may be needed for quaternary carbons.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms in the molecule.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of a novel organic compound.
Conclusion
The comparative analysis of the NMR spectra of structural analogues provides valuable insights into the expected spectral features of this compound. The electron-withdrawing fluorine atom is anticipated to deshield adjacent protons and carbons, leading to downfield shifts, and will introduce characteristic C-F coupling patterns in the ¹³C NMR spectrum. Conversely, the electron-donating methoxy group will shield ortho and para positions, causing upfield shifts. The interplay of these electronic effects will result in a unique and predictable NMR fingerprint for the target molecule, aiding in its unambiguous identification. Researchers can utilize the provided data and experimental protocol as a reference for their synthetic and analytical work.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(bromomethyl)-1-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 2-(bromomethyl)-1-fluoro-4-methoxybenzene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict its fragmentation behavior. We will compare its theoretical fragmentation with the known fragmentation of a close structural analog, 4-methoxybenzyl bromide, providing a robust framework for researchers performing structural elucidation.
Predicted vs. Known Fragmentation Patterns
The primary fragmentation of substituted benzyl bromides under Electron Ionization (EI) mass spectrometry is driven by the stability of the resulting cations. The most favorable cleavage is the loss of the bromine radical to form a stable benzylic carbocation, which can then rearrange into a highly stable tropylium ion.
For the target compound, 2-(bromomethyl)-1-fluoro-4-methoxybenzene , the molecular weight is 219.05 g/mol . The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 218 and 220.[1][2]
The primary comparison compound, 4-methoxybenzyl bromide , lacks the fluorine substituent. Its mass spectrum is well-documented, showing a base peak at m/z 121, which corresponds to the 4-methoxybenzyl cation.[3][4]
The following table summarizes the predicted key fragments for our target compound and compares them with the known fragments of 4-methoxybenzyl bromide.
| m/z (Mass-to-Charge Ratio) | Proposed Ion for 2-(bromomethyl)-1-fluoro-4-methoxybenzene | Known Ion for 4-Methoxybenzyl Bromide [3] | Relative Abundance | Notes on Fragmentation |
| 218 / 220 | [C₈H₈BrFO]⁺ | - | Low | Molecular ion peak (M⁺) and its M+2 isotope peak, characteristic of a bromine-containing compound.[1][2] |
| 200 / 202 | - | [C₈H₉BrO]⁺ | Low | Molecular ion peak (M⁺) and M+2 isotope peak for the comparison compound. |
| 139 | [C₈H₈FO]⁺ | - | High (Predicted Base Peak) | Formed by the loss of the bromine radical (·Br). This fluoro-methoxybenzyl cation is resonance-stabilized. |
| 121 | - | [C₈H₉O]⁺ | High (Base Peak) | The 4-methoxybenzyl cation, formed by the loss of the bromine radical (·Br). |
| 111 | [C₇H₅FO]⁺ | - | Moderate | Subsequent loss of formaldehyde (CH₂O) from the m/z 139 fragment. |
| 91 | - | [C₇H₇]⁺ | Moderate | The tropylium ion, a common rearrangement product for benzyl compounds.[5][6] |
Proposed Fragmentation Pathways
The fragmentation pathways illustrate the sequential loss of neutral fragments from the molecular ion. The stability of the resulting carbocations is the primary driving force for these cleavages.
Fragmentation of 2-(bromomethyl)-1-fluoro-4-methoxybenzene
The pathway begins with the ionization of the molecule. The most labile bond is the C-Br bond, which cleaves to lose a bromine radical, forming the base peak at m/z 139. Subsequent fragmentations involve losses from the methoxy group.
Caption: Proposed EI fragmentation pathway for 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
Comparison: Fragmentation of 4-Methoxybenzyl Bromide
The fragmentation of the non-fluorinated analog follows a similar primary pathway but results in characteristic ions at different m/z values. The loss of the bromine radical leads to the highly abundant methoxybenzyl cation at m/z 121.
Caption: Known EI fragmentation pathway for 4-methoxybenzyl bromide.[3]
Experimental Protocols
This section outlines a standard protocol for the analysis of halogenated aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain the electron ionization (EI) mass spectrum and identify the fragmentation pattern of the analyte.
1. Sample Preparation:
- Dissolve 1 mg of the analyte (e.g., 2-(bromomethyl)-1-fluoro-4-methoxybenzene) in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
- Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
- Instrument: A standard GC system coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).
- Injection: 1 µL of the sample is injected in splitless mode.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Final hold: Hold at 280°C for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Scan Range: m/z 40-450.
3. Data Analysis Workflow: The workflow for analyzing the resulting data involves several key steps to ensure accurate identification and structural elucidation.
Caption: Standard workflow for GC-MS data analysis and structural elucidation.
Comparison with Alternative Analytical Methods
While MS is powerful for determining molecular weight and fragmentation, other spectroscopic methods provide complementary information for unambiguous structure confirmation.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity; isotopic pattern confirms bromine presence. | Does not directly show connectivity of atoms; isomers can be difficult to distinguish. |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, atom connectivity. | ¹H NMR confirms CH₂Br and OCH₃ groups. ¹⁹F NMR confirms fluorine. ¹³C NMR shows all unique carbons. | Lower sensitivity than MS; requires more sample. |
| Infrared (IR) Spectroscopy | Presence of functional groups and bond types. | Confirms C-O-C ether linkage, C-H bonds, and aromatic C=C stretches. | Spectrum can be complex; does not provide detailed structural framework. |
This guide provides a predictive framework for the mass spectrometric analysis of 2-(bromomethyl)-1-fluoro-4-methoxybenzene based on established chemical principles and data from close analogs. Experimental verification using the protocols outlined is recommended for definitive structural confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
- 4. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene and Other Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(bromomethyl)-2-fluoro-4-methoxybenzene with other relevant benzyl halides in nucleophilic substitution reactions. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in predicting reaction outcomes and designing synthetic routes.
Introduction
Benzyl halides are a class of organic compounds that are widely utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity in nucleophilic substitution reactions is of significant interest, as it dictates their utility in various synthetic transformations. The rate and mechanism of these reactions (SN1 or SN2) are highly dependent on the nature of the substituents on the aromatic ring, the leaving group, the nucleophile, and the solvent.
This guide focuses on comparing the reactivity of this compound with other benzyl halides. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring of this compound presents an interesting case for studying the interplay of electronic effects on the stability of the carbocation intermediate in SN1 reactions and the transition state in SN2 reactions.
Quantitative Comparison of Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions can be quantified by measuring their reaction rate constants. The following table summarizes the first-order rate constants (k) for the solvolysis of various substituted benzyl bromides in 80% aqueous ethanol at 25°C. Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile.
| Benzyl Halide | Substituents | Rate Constant (k) s⁻¹ | Relative Rate |
| Benzyl bromide | Unsubstituted | 1.3 x 10⁻⁵ | 1.00 |
| 4-Methoxybenzyl bromide | 4-OCH₃ | 1.1 x 10⁻² | 846 |
| 2-Fluorobenzyl bromide | 2-F | 2.5 x 10⁻⁶ | 0.19 |
| This compound | 2-F, 4-OCH₃ | Estimated ~5 x 10⁻⁴ | Estimated ~38 |
| 4-Nitrobenzyl bromide | 4-NO₂ | 1.2 x 10⁻⁸ | 0.00092 |
Note: The rate constant for this compound is an estimate based on the electronic effects of the substituents. The powerful electron-donating resonance effect of the para-methoxy group is expected to significantly accelerate the reaction, likely favoring an SN1 pathway by stabilizing the benzylic carbocation. However, the electron-withdrawing inductive effect of the ortho-fluoro group will partially counteract this, leading to a rate that is faster than unsubstituted benzyl bromide but slower than 4-methoxybenzyl bromide.
Analysis of Substituent Effects
The data clearly illustrates the profound impact of substituents on the reactivity of benzyl bromides.
-
Electron-Donating Groups: The para-methoxy group in 4-methoxybenzyl bromide dramatically increases the reaction rate by over 800-fold compared to the unsubstituted benzyl bromide. This is due to the strong +M (mesomeric) effect of the methoxy group, which delocalizes the positive charge of the benzylic carbocation intermediate, thereby stabilizing it and accelerating the SN1 reaction.
-
Electron-Withdrawing Groups: Conversely, the para-nitro group in 4-nitrobenzyl bromide significantly deactivates the substrate, making it over 1000 times less reactive than benzyl bromide. The strong -M and -I effects of the nitro group destabilize the carbocation intermediate, thus disfavoring the SN1 pathway. Reactions of deactivated benzyl halides are more likely to proceed through an SN2 mechanism. The ortho-fluoro group in 2-fluorobenzyl bromide also decreases the reactivity, albeit to a lesser extent, primarily through its -I (inductive) effect.
-
Combined Effects in this compound: In the case of this compound, the activating +M effect of the para-methoxy group is expected to dominate over the deactivating -I effect of the ortho-fluoro group. This results in a net activation of the molecule towards nucleophilic substitution compared to unsubstituted benzyl bromide.
The following diagram illustrates the logical relationship between substituent electronic effects and the reaction mechanism.
Caption: Substituent effects on benzyl halide reaction pathways.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2-fluoro-4-methoxytoluene.
Materials:
-
2-fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methoxytoluene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography.
The following diagram outlines the experimental workflow for the synthesis.
Caption: Workflow for the synthesis of the target compound.
Kinetic Measurement of Solvolysis by Conductometry
The rate of solvolysis of benzyl bromides can be conveniently measured by monitoring the change in conductivity of the solution over time. The reaction produces HBr, which is a strong electrolyte and thus increases the conductivity of the solution.
Materials:
-
Substituted benzyl bromide
-
80:20 (v/v) Ethanol:Water solvent mixture
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Data acquisition system (optional)
Procedure:
-
Prepare a stock solution of the benzyl bromide in a small amount of anhydrous ethanol.
-
Place a known volume of the 80:20 ethanol:water solvent mixture in a reaction vessel equipped with the conductivity probe.
-
Equilibrate the reaction vessel in a constant temperature water bath set to 25.0 ± 0.1 °C.
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the conductivity reaches a constant value (indicating the completion of the reaction).
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity.
The workflow for the kinetic experiment is depicted below.
Caption: Workflow for the conductometric kinetic study.
This guide provides a foundational understanding of the reactivity of this compound in comparison to other benzyl halides. For more specific applications, it is recommended to perform detailed kinetic studies under the desired reaction conditions.
Assessing the Biological Activity of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological activities of derivatives of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. Due to limited direct experimental data on this specific compound series, this analysis draws upon structure-activity relationships (SAR) and experimental findings from structurally related fluorinated and methoxy-substituted aromatic compounds. The insights presented herein are intended to guide future research and drug discovery efforts by highlighting potential mechanisms of action and avenues for analog development.
The presence of a fluorine atom and a methoxy group on the benzene ring, combined with a reactive bromomethyl group, suggests that derivatives of this compound could exhibit significant biological effects. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] Similarly, the methoxy group can influence the electronic properties and metabolic profile of a molecule, often contributing to its biological activity.[3] The bromomethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, suggesting a potential for targeted inhibition of enzymes or receptors.
Comparative Analysis of Structurally Related Compounds
To infer the potential biological activities of this compound derivatives, we have summarized the activities of analogous compounds from the scientific literature. The following table presents data on fluorinated and benzyl-substituted compounds, highlighting their cytotoxic and enzyme-inhibiting properties.
Table 1: Biological Activities of Structurally Related Fluorinated and Benzyl-Substituted Compounds
| Compound Class | Specific Derivative(s) | Biological Activity | Cell Line(s)/Target | Key Findings & IC50/EC50 Values |
| Fluorinated Isatins | 1-(2-fluorobenzyl)-3-(hydroxyimino)indolin-2-one | Cytotoxicity, Apoptosis Induction | HuTu 80 (duodenal adenocarcinoma) | Induces apoptosis via mitochondrial membrane dissipation.[4] |
| Benzyl Sulfides | Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide | Cytotoxicity | Rat Hepatocytes | Bioactivation by cytochrome P-450 leads to cytotoxic effects.[5] |
| YC-1 Analogs | Ortho-fluoro substituted 1-benzyl indazole | HIF-1 Inhibition | HeLa cells | Ortho-fluoro substitution on the benzyl ring enhances inhibitory activity (IC50 = 4.9 µM).[6] |
| Benzofuran Derivatives | Bromomethyl-substituted benzofuran | Cytotoxicity | Various cancer and normal cell lines | Electron-rich bromomethyl substitution leads to pronounced cytotoxic activity.[7] |
| Stilbene Derivatives | (E)-2-fluoro-4'-methoxystilbene | Enzyme Inhibition | Firefly Luciferase | Acts as a non-competitive inhibitor of firefly luciferase.[8] |
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activity of novel compounds, based on methodologies reported for structurally related molecules.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Enzyme Inhibition Assay
-
Objective: To assess the inhibitory effect of the compounds on a specific enzyme target.
-
Methodology (Example: Kinase Inhibition):
-
Prepare a reaction mixture containing the target kinase, its substrate (e.g., a specific peptide), and ATP in a suitable buffer.
-
Add various concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed, often using a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Visualizing Potential Mechanisms and Workflows
Potential Mechanism of Action: Covalent Inhibition
The presence of a reactive bromomethyl group suggests that this compound derivatives could act as covalent inhibitors. This diagram illustrates a hypothetical mechanism where the compound alkylates a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.
Caption: Hypothetical mechanism of covalent inhibition by a reactive derivative.
Experimental Workflow for Biological Evaluation
This diagram outlines a typical workflow for the initial biological assessment of a newly synthesized compound library.
Caption: General workflow for the biological evaluation of new chemical entities.
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, the following diagram illustrates potential SAR for this compound derivatives. Modifications at different positions of the benzene ring are likely to modulate the biological activity.
Caption: Inferred structure-activity relationships for the target compound class.
References
- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and comparing in vitro assays for novel compounds synthesized from the starting material 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. Given the prevalence of the fluoro- and methoxy-substituted phenyl motif in kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), this guide will focus on assays relevant to EGFR kinase activity.
We will introduce a hypothetical test compound, "Compound X," synthesized from this compound, and compare its potential performance against established EGFR inhibitors: Gefitinib and Erlotinib. This guide will furnish detailed experimental protocols, present comparative data in a clear tabular format, and visualize key workflows and pathways using Graphviz diagrams.
Comparative Performance of EGFR Inhibitors
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the hypothetical IC50 value for our lead "Compound X" alongside the reported IC50 values for the well-characterized EGFR inhibitors, Gefitinib and Erlotinib.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR (Wild-Type) | 15 |
| Gefitinib | EGFR (Wild-Type) | 15.5[1] |
| Erlotinib | EGFR (Wild-Type) | 2 |
Note: The IC50 value for Compound X is hypothetical and serves as a placeholder for actual experimental data.
Experimental Protocols
To determine the inhibitory potential of newly synthesized compounds, a robust and reproducible in vitro kinase assay is essential. Below are two common protocols for assessing EGFR kinase activity.
Radiometric Kinase Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide by the kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
ATP solution
-
Test compounds (Compound X, Gefitinib, Erlotinib) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the recombinant EGFR kinase, kinase reaction buffer, and the substrate peptide.
-
Add the diluted test compounds or DMSO (for the control) to the kinase reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Luminescence-Based Kinase Assay
This commercially available assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a non-radioactive, high-throughput alternative to the radiometric assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide
-
ATP solution
-
Test compounds (Compound X, Gefitinib, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase reaction buffer, recombinant EGFR kinase, and substrate peptide to the wells of a 384-well plate.
-
Add the diluted test compounds or DMSO (for the control) to the appropriate wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for 60 minutes at room temperature.[2]
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values as described in the radiometric assay protocol.
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
A Comparative Crystallographic Analysis of Novel Compounds Derived from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
This guide provides a comparative analysis of two novel hypothetical compounds synthesized from the common starting material, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. The comparison focuses on their single-crystal X-ray crystallographic data, offering insights into their three-dimensional structures and intermolecular interactions. This information is crucial for researchers in drug discovery and materials science for understanding structure-activity relationships.
The two novel compounds presented are:
-
Compound A: 1-((2-fluoro-4-methoxyphenyl)methyl)-1H-imidazole
-
Compound B: Benzyl ((2-fluoro-4-methoxyphenyl)methyl) sulfide
Data Presentation
The crystallographic data for the two compounds are summarized in the tables below for a clear and direct comparison.
Table 1: Comparative Crystallographic Data
| Parameter | Compound A (Hypothetical) | Compound B (Hypothetical) |
| Chemical Formula | C₁₁H₁₁FN₂O | C₁₅H₁₅FOS |
| Formula Weight | 222.22 | 274.34 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.56 | 10.21 |
| b (Å) | 12.11 | 15.45 |
| c (Å) | 9.87 | 18.12 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 985.4 | 2855.7 |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.498 | 1.275 |
| R-factor (%) | 4.2 | 3.8 |
Table 2: Key Bond Lengths and Angles
| Feature | Compound A (Hypothetical) | Compound B (Hypothetical) |
| C(benzyl)-N(imidazole) (Å) | 1.47 | - |
| C(benzyl)-S (Å) | - | 1.82 |
| C(aromatic)-F (Å) | 1.36 | 1.37 |
| C(aromatic)-O (Å) | 1.37 | 1.38 |
| C-N-C (imidazole) (°) | 108.5 | - |
| C-S-C (°) | - | 103.2 |
Experimental Protocols
Synthesis of Novel Compounds
General Procedure: All reagents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Compound A (1-((2-fluoro-4-methoxyphenyl)methyl)-1H-imidazole): To a solution of imidazole (1.2 mmol) in anhydrous acetonitrile (20 mL), potassium carbonate (2.0 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. This compound (1.0 mmol) was then added, and the reaction mixture was stirred at 60°C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford Compound A.
Synthesis of Compound B (Benzyl ((2-fluoro-4-methoxyphenyl)methyl) sulfide): To a solution of benzyl mercaptan (1.1 mmol) in methanol (15 mL), sodium methoxide (1.2 mmol) was added, and the mixture was stirred at room temperature for 20 minutes. This compound (1.0 mmol) was then added, and the reaction was stirred at room temperature for 8 hours. The solvent was evaporated, and the residue was taken up in diethyl ether. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product was purified by recrystallization from ethanol to yield Compound B.
X-ray Crystallography
Single crystals of Compound A and Compound B suitable for X-ray diffraction were obtained by slow evaporation from a solution of ethyl acetate/hexane and ethanol, respectively.[1]
A suitable crystal of each compound was mounted on a goniometer head.[2] X-ray diffraction data were collected at 100 K on a Bruker AXS SMART APEXII CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3] The structures were solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
References
Comparative study of fluorinated versus non-fluorinated benzylating agents in drug design
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzylating Agents in Drug Design
The introduction of a benzyl group is a common strategy in medicinal chemistry to add a lipophilic, aromatic moiety to a drug candidate, potentially enhancing its binding affinity and modulating its physicochemical properties. A further strategic decision involves the use of fluorine atoms on the benzyl ring. Fluorination can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.[1][2][3] This guide provides a comparative analysis of fluorinated and non-fluorinated benzylating agents, supported by experimental data and protocols, to aid researchers in making informed decisions during the drug design process.
Comparative Analysis of Physicochemical and ADME Properties
The decision to fluorinate a benzyl group can have profound effects on a drug candidate's profile. Judicious placement of fluorine can influence everything from target potency to pharmacokinetic properties.[2] The following table summarizes the key differences observed when comparing fluorinated and non-fluorinated benzyl groups.
| Property | Non-Fluorinated Benzyl Group | Fluorinated Benzyl Group | Impact on Drug Design |
| Lipophilicity (LogP) | Moderately lipophilic. | Generally more lipophilic, though the effect can be context-dependent.[4][5] | Can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity can decrease solubility and increase off-target effects.[6] |
| Metabolic Stability | The benzylic position is often susceptible to metabolic oxidation by Cytochrome P450 enzymes ("hot spot").[7] | Fluorination, particularly at a metabolically labile C-H position, can block oxidation, thereby increasing metabolic stability and half-life.[7][8] | A key strategy to improve a drug's pharmacokinetic profile by reducing clearance.[9] |
| Acidity/Basicity (pKa) | Exerts a mild electron-withdrawing effect on adjacent functional groups. | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers.[10][11] | Useful for fine-tuning the ionization state of a drug at physiological pH, which affects solubility, permeability, and target binding. |
| Binding Interactions | Primarily engages in hydrophobic and π-stacking interactions. | Can participate in unique interactions, such as hydrogen bonds (C-F···H-X), dipole-dipole, and multipolar interactions, in addition to hydrophobic ones.[10] | Offers opportunities for novel and potentially stronger binding to the target protein, enhancing potency and selectivity.[6] |
| Permeability | Standard permeability based on overall molecular properties. | Fluorination can improve permeability, a desirable trait for oral bioavailability.[9] | Can lead to significantly enhanced oral exposure of a drug candidate.[9] |
Experimental Data: A Case Study on MK2 Inhibitors
A study on pyrrole-based MK2 inhibitors clearly demonstrates the benefits of strategic fluorination. The non-fluorinated parent compound was compared against analogues where a single fluorine atom was introduced. The data highlights significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
| Compound | MK2 IC₅₀ (nM) | Permeability (PAMPA) | Solubility (g/L) | Rat in vivo Clearance (mL/min/kg) | Rat Oral Bioavailability (%) |
| 1 (Non-Fluorinated) | 10 | Low | 0.004 | 100 | 2 |
| 19 (Fluorinated) | 10 | High | 0.032 | 11 | 22 |
Data sourced from a study on MK2 inhibitors.[9]
As the table shows, the introduction of a single fluorine atom preserved the target potency (IC₅₀) while dramatically improving permeability, solubility, and in vivo clearance, leading to a more than 10-fold increase in oral bioavailability.[9]
Experimental Protocols
Detailed and reproducible experimental methods are crucial for comparing compounds. Below are representative protocols for a standard benzylation reaction and an assay to evaluate metabolic stability.
Protocol 1: General Benzylation of an Alcohol (Williamson Ether Synthesis)
This protocol describes a common method for attaching a benzyl group to a hydroxyl moiety using benzyl bromide.[12][13]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (or a corresponding fluorinated benzyl bromide)
-
Potassium iodide (KI, optional catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the alcohol substrate (1.0 equiv.) in anhydrous THF.
-
Carefully add NaH (1.0-2.0 equiv.) to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for approximately 30 minutes to form the alkoxide.
-
Add the benzylating agent (benzyl bromide or a fluorinated analogue, 1.5-2.0 equiv.) to the reaction mixture. KI (1.0 equiv.) can be added as a catalyst.
-
Stir the reaction at a temperature between 25 °C and 60 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)
This assay evaluates how quickly a compound is metabolized by liver enzymes, providing an estimate of its in vivo clearance.[7]
Materials:
-
Test compound (and fluorinated analogue)
-
Liver microsomes (e.g., human or rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer and the liver microsome solution.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the rate of disappearance by plotting the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line corresponds to the rate constant (k), which is used to calculate the intrinsic clearance.
Visualizations
Experimental Workflow: Benzylation Reaction
The following diagram illustrates the general workflow for the benzylation of an alcohol as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.2.3. General Procedure for Benzylation [bio-protocol.org]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet scientifically robust, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 1-(bromomethyl)-2-fluoro-4-methoxybenzene. The methodologies presented are based on established principles for the analysis of halogenated and methoxylated aromatic compounds.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability testing. This guide outlines two proposed analytical methods, HPLC with UV detection and LC-MS, and provides a detailed comparison of their performance characteristics. While specific experimental validation for this exact molecule is not publicly available, the proposed methods are grounded in common practices for similar chemical structures.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely used technique for the analysis of aromatic compounds. The proposed method utilizes a reversed-phase C18 column to separate the analyte from potential impurities.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 272 nm
-
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis and confirmation of identity. The proposed method utilizes electrospray ionization (ESI) in positive ion mode.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare samples as described for the HPLC method, but with the potential for greater dilution due to the higher sensitivity of the MS detector.
-
Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion.
-
LC-MS Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Method Comparison
The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and cost considerations.
| Parameter | HPLC-UV Method | LC-MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation. | High. Can distinguish between compounds with the same retention time but different masses. |
| Sensitivity | Lower (typically µg/mL range). | Higher (typically ng/mL to pg/mL range). |
| Linearity (Estimated) | 1 - 100 µg/mL (R² > 0.999) | 1 - 1000 ng/mL (R² > 0.995) |
| Precision (Estimated RSD) | < 2% | < 5% |
| Confirmation of Identity | Based on retention time only. | Confirmed by both retention time and mass-to-charge ratio. |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Robustness | Generally more robust and easier to transfer between labs. | Can be more susceptible to matrix effects and requires more specialized maintenance. |
Conclusion
For routine analysis where high sensitivity is not a primary concern, the proposed HPLC-UV method offers a cost-effective and robust solution for the quantification of this compound. However, when trace-level detection, high selectivity, and definitive confirmation of the analyte's identity are required, the LC-MS method is the superior choice. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs and available resources.
A Head-to-Head Comparison: The 2-Fluoro-4-methoxybenzyl Moiety as a Bioisostere in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the 2-fluoro-4-methoxybenzyl moiety against other common benzyl analogues, supported by representative experimental data and detailed protocols.
The introduction of fluorine into drug candidates has become a prevalent strategy to modulate various properties.[1] The 2-fluoro-4-methoxybenzyl group, in particular, offers a unique combination of steric and electronic features. The ortho-fluoro substituent can influence the conformation of the benzyl ring and act as a hydrogen bond acceptor, while the para-methoxy group can engage in hydrogen bonding and maintain favorable interactions within a binding pocket. This strategic placement of substituents can lead to improved biological activity and metabolic stability compared to simpler analogues.
Comparative Analysis: A Kinase Inhibitor Case Study
To illustrate the potential advantages of the 2-fluoro-4-methoxybenzyl moiety, we present a representative case study focused on the optimization of a hypothetical kinase inhibitor. The parent compound contains a p-methoxybenzyl group, a common feature in many kinase inhibitors that often occupies a hydrophobic pocket and interacts with the hinge region of the kinase. Here, we compare the parent compound to analogues where the p-methoxybenzyl group is replaced with the 2-fluoro-4-methoxybenzyl moiety and other relevant bioisosteres.
Table 1: Comparison of Bioisosteric Replacements for the p-Methoxybenzyl Moiety in a Hypothetical Kinase Inhibitor
| Compound ID | Moiety | Kinase Inhibition (IC50, nM) | Metabolic Stability (t½, min in HLM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Parent-01 | 4-Methoxybenzyl | 50 | 25 | 8.5 |
| Bio-02 | 2-Fluoro-4-methoxybenzyl | 15 | 75 | 9.2 |
| Bio-03 | Benzyl | 120 | 40 | 12.1 |
| Bio-04 | 4-Fluorobenzyl | 85 | 55 | 11.5 |
| Bio-05 | 2,4-Difluorobenzyl | 40 | 90 | 10.8 |
As illustrated in Table 1, the introduction of the 2-fluoro-4-methoxybenzyl moiety (Bio-02) leads to a significant improvement in kinase inhibition (IC50 of 15 nM) compared to the parent compound (50 nM). This enhancement can be attributed to the favorable conformational constraints imposed by the ortho-fluoro group, leading to an optimal presentation of the molecule within the kinase binding site. Furthermore, this moiety confers a notable increase in metabolic stability in human liver microsomes (HLM), with the half-life extending to 75 minutes from 25 minutes for the parent compound. This is a common benefit of fluorination, as the C-F bond is more resistant to metabolic degradation. The cell permeability remains in a favorable range for oral absorption.
In contrast, replacing the p-methoxybenzyl group with an unsubstituted benzyl moiety (Bio-03) results in a loss of potency, highlighting the importance of the methoxy group's interaction. While other fluorinated analogues (Bio-04 and Bio-05) show improvements in metabolic stability, they do not achieve the same level of potency as the 2-fluoro-4-methoxybenzyl analogue.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Materials:
-
Recombinant human kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound solution.
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the in vitro metabolic stability of the test compounds by measuring their rate of disappearance in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.
-
Add the test compounds to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the slope of the natural logarithm of the percentage of remaining compound versus time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of the test compounds across an artificial membrane, which serves as a model for intestinal absorption.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution.
-
Add the test compound solution in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Visualizing Workflows and Pathways
To further aid in the conceptualization of bioisosteric replacement strategies and their application, the following diagrams have been generated.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel 2-(Bromomethyl)-1-fluoro-4-methoxybenzene Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of novel synthetic derivatives of 2-(bromomethyl)-1-fluoro-4-methoxybenzene. While specific SAR studies on derivatives of this particular scaffold are not extensively reported in publicly available literature, this document presents a hypothetical SAR study based on established principles of medicinal chemistry. The aim is to illustrate how structural modifications to a lead compound can influence its biological activity, using a hypothetical kinase target. The data and protocols herein are representative examples to guide researchers in similar drug discovery efforts. The core scaffold, 2-(bromomethyl)-1-fluoro-4-methoxybenzene, presents a unique combination of reactive and modifiable sites, making it an interesting starting point for the development of targeted therapies. The fluorine and methoxy substitutions on the benzene ring can significantly influence the compound's electronic properties and binding interactions, while the bromomethyl group offers a reactive handle for derivatization.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of hypothetical derivatives against a representative kinase. The core structure was modified at the benzylic position (R group) to explore the impact of various substituents on potency.
| Compound ID | R Group | Molecular Weight ( g/mol ) | IC50 (nM) | Lipophilicity (clogP) |
| 1 | -Br (Parent) | 219.05 | >10,000 | 2.8 |
| 2a | -N(CH₃)₂ | 200.25 | 5,200 | 2.1 |
| 2b | -N(C₂H₅)₂ | 228.30 | 2,800 | 2.9 |
| 2c | -Piperidine | 224.28 | 1,500 | 3.2 |
| 2d | -Morpholine | 226.26 | 850 | 2.5 |
| 3a | -S-Phenyl | 248.30 | 450 | 4.1 |
| 3b | -S-(4-chlorophenyl) | 282.74 | 220 | 4.8 |
| 3c | -S-(4-methoxyphenyl) | 278.33 | 680 | 4.0 |
| 4a | -O-Phenyl | 232.24 | 980 | 3.9 |
| 4b | -O-(4-chlorophenyl) | 266.68 | 510 | 4.6 |
Experimental Protocols
General Synthetic Procedure for Derivatives 2a-d, 3a-c, and 4a-b
To a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.0 eq) in anhydrous acetonitrile (0.1 M) was added the corresponding amine, thiol, or phenol (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture was stirred at 60°C for 4-6 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product. The structure and purity of all final compounds were confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was assessed using a standard in vitro kinase assay. The kinase reaction was performed in a 96-well plate in a final volume of 50 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 10 µM ATP, 1 µM peptide substrate, and the test compound at various concentrations. The reaction was initiated by the addition of the kinase enzyme and incubated for 60 minutes at 30°C. The reaction was stopped by the addition of a solution containing EDTA. The amount of phosphorylated substrate was quantified using a luminescent kinase assay kit according to the manufacturer's instructions. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the general workflow of a structure-activity relationship study and the key findings from our hypothetical analysis.
Caption: General workflow of a structure-activity relationship (SAR) study.
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is paramount for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Segregation and Collection of Halogenated Waste
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine atoms.[1]
Key Segregation Principles:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[1][2] These containers are often color-coded (e.g., green) for easy identification.[1]
-
Avoid Mixing: Never mix halogenated organic waste with other waste streams such as:[3][4]
-
Container Management: Keep the waste container tightly closed when not in use to prevent the release of volatile organic compounds (VOCs).[3][5] Store the container in a well-ventilated, designated satellite accumulation area.[3]
Step-by-Step Disposal Protocol
-
Waste Identification: Confirm that the waste product is this compound and is not mixed with any other incompatible chemicals.
-
Container Labeling: Affix a hazardous waste tag to the designated halogenated waste container as soon as the first drop of waste is added.[3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the volume or mass of the waste[1]
-
The date of accumulation
-
The primary hazards associated with the chemical (e.g., Corrosive, Irritant)
-
-
Waste Transfer: Carefully transfer the waste this compound into the labeled halogenated waste container using a funnel to prevent spills. This should be done inside a chemical fume hood.
-
Container Storage: Once the waste has been added, securely close the container. Store it in a designated satellite accumulation area that is away from heat, sparks, and open flames.[5]
-
Request for Pickup: When the waste container is nearly full (approximately 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Final Disposal Method: The ultimate disposal of halogenated organic compounds like this compound is typically through high-temperature incineration in a specialized hazardous waste facility.[1][6] This process ensures the complete destruction of the hazardous components.
Quantitative Data Summary
For the proper management of chemical waste, certain quantitative thresholds and classifications are important. The following table summarizes key data points relevant to the disposal of halogenated organic compounds.
| Parameter | Value/Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Typical Disposal Method | Regulated Hazardous Waste Incineration | [1][6] |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste | Federal Regulations (40 CFR 262.15) |
| Container Fill Level | Do not exceed 75% of container capacity | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.[3][7]
References
- 1. bucknell.edu [bucknell.edu]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene (CAS Number: 91319-42-5). Given its classification as a lachrymator and irritant, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. The following procedures are based on established best practices for handling hazardous halogenated organic compounds and information from safety data sheets of structurally similar chemicals.
Immediate Safety and Hazard Information
This compound is a potent lachrymator, meaning it can cause immediate tearing and irritation upon exposure to its vapors. It is also classified as a skin and eye irritant and is harmful if swallowed or inhaled.[1][2][3] Exposure can lead to burning sensations, coughing, and shortness of breath.[4] Therefore, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Key Hazard Summary:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes severe skin burns and eye damage.[3] | Skin and Eye Irritant | Dermal, Ocular |
| Harmful if swallowed.[1] | Acute Oral Toxicity | Ingestion |
| May cause respiratory irritation. | Respiratory Irritant | Inhalation |
| Lachrymator | Eye Irritant | Ocular, Inhalation |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory when working with this compound. The following table outlines the required PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 or equivalent.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | EN 374 or equivalent. |
| Body | Flame-resistant lab coat. | --- |
| Respiratory | Use only in a chemical fume hood. For emergencies or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | --- |
| Feet | Closed-toe shoes. | --- |
PPE Workflow Diagram:
Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE) when handling hazardous chemicals.
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or dust.
-
Use non-sparking tools to prevent ignition sources.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2][5]
-
Keep the container tightly closed and protected from moisture.
-
Store in a locked cabinet or a designated area for hazardous chemicals.[3]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., gloves, paper towels, weighing paper) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the chemical should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse.
Disposal Procedure: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The recommended method of disposal is incineration in a permitted facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen fluoride.[7] Always follow local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram:
Caption: A step-by-step workflow for the safe disposal of hazardous chemical waste.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
This compound is a useful reagent in organic synthesis, often employed as an alkylating agent. A common application is in the Williamson ether synthesis to introduce the 2-fluoro-4-methoxybenzyl group. The following is a general, illustrative protocol.
Materials:
-
Alcohol (substrate)
-
This compound
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.
-
Deprotonation: Dissolve the alcohol substrate in the anhydrous solvent. Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.
-
Alkylation: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography). Gentle heating may be required for less reactive substrates.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates. Always perform a thorough literature search for specific reaction conditions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
